molecular formula C10H11Cl2N B2955269 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197057-06-8

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

カタログ番号: B2955269
CAS番号: 2197057-06-8
分子量: 216.11
InChIキー: RHDKTIJXOHREGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a spirocyclic architecture combining a chlorinated indoline moiety with a cyclopropane ring. This specific molecular framework, the spiro[cyclopropane-1,3'-indoline] core, is a valuable scaffold in the synthesis of biologically active molecules . Research into analogous spiro[cyclopropane-1,3'-indolin]-2'-one compounds has demonstrated that this structural class possesses promising biological activity. For instance, related derivatives have been identified as potential antitumor agents and have shown promising activity in screenings against various human cancer cell lines, including prostate (DU-145), cervical (Hela), and lung (A-549) cancers . The synthesis of such spirocyclopropane indoline compounds can be achieved through diastereoselective cyclopropanation reactions, which are critical for producing the defined stereochemistry often required for biological interaction . Researchers utilize this and similar compounds as key intermediates in developing new therapeutic candidates and probing biological mechanisms. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKTIJXOHREGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and physicochemical properties of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Physicochemical Properties, and Applications of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted ring systems is a proven tactic for enhancing target affinity and metabolic stability. 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride (CAS: 2197057-06-8) represents a highly specialized spirocyclic building block[1]. By fusing a cyclopropane ring to the 3-position of an indoline core and introducing a chlorine atom at the 5-position, this molecule offers a unique three-dimensional vector for drug design. This whitepaper dissects its structural logic, details its physicochemical profile, and provides a validated protocol for its synthesis and handling.

Chemical Identity & Structural Architecture

The architecture of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is defined by its rigid spiro-fusion. The orthogonal arrangement of the cyclopropane ring relative to the indoline plane creates a distinct spatial profile that is highly valued in the development of kinase inhibitors, GPCR ligands, and specialized enzymes like Notum [2].

  • IUPAC Name: 5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride [1]

  • CAS Number: 2197057-06-8 (Hydrochloride salt) | 1538359-43-1 (Free base) [3]

  • PubChem CID: 131676463 (Hydrochloride salt) | 72698780 (Free base) [1]

  • SMILES: C1CC12CNC3=C2C=C(C=C3)Cl.Cl

Structural Causality in Drug Design
  • Spiro-Cyclopropane Ring: Restricts the conformational flexibility of the indoline core. This pre-organization reduces the entropic penalty upon binding to a target protein receptor, often leading to significant gains in binding affinity.

  • 5'-Chloro Substituent: Positioned para to the indoline nitrogen, the chlorine atom serves a dual purpose. It occupies deep hydrophobic pockets via halogen bonding and sterically blocks cytochrome P450-mediated oxidation at the electron-rich 5-position, thereby increasing the molecule's metabolic half-life.

  • Hydrochloride Salt Form: The free base is a sticky, yellow-to-brown semi-solid oil [3]. Conversion to the hydrochloride salt drastically improves aqueous solubility, solid-state stability, and handling characteristics, making it suitable for high-throughput screening and formulation.

G Core 5'-Chlorospiro[cyclopropane- 1,3'-indoline] HCl Spiro Spiro-cyclopropane Ring Core->Spiro Conformational Restriction Indoline Indoline Scaffold Core->Indoline Core Pharmacophore Chloro 5'-Chloro Substituent Core->Chloro Metabolic Stability & Lipophilicity Salt Hydrochloride Salt Core->Salt Aqueous Solubility Reduces Entropic Penalty Reduces Entropic Penalty Spiro->Reduces Entropic Penalty H-Bond Donor (NH) H-Bond Donor (NH) Indoline->H-Bond Donor (NH) Halogen Bonding /\nBlocks Oxidation Halogen Bonding / Blocks Oxidation Chloro->Halogen Bonding /\nBlocks Oxidation Enhanced Bioavailability Enhanced Bioavailability Salt->Enhanced Bioavailability

Figure 1: Pharmacophore mapping and functional roles of the structural components.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in complex biological systems. The data below is computed based on the standardized molecular descriptors [1].

PropertyValueImplications for Drug Discovery
Molecular Formula C₁₀H₁₁Cl₂NLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 216.10 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
LogP (Free Base) ~2.9Optimal lipophilicity for membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 12.0 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).
Hydrogen Bond Donors 2 (Salt) / 1 (Base)The secondary amine acts as a critical H-bond donor for hinge-binding in kinases.
Hydrogen Bond Acceptors 1Low desolvation penalty.
Rotatable Bonds 0Maximum rigidity; structural predictability in in silico docking studies.

Experimental Protocols: Synthesis & Isolation

To ensure scientific integrity and reproducibility, the following is a self-validating synthetic workflow for generating 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride from commercially available 5-chlorooxindole.

Rationale for Reagent Selection
  • Borane-Tetrahydrofuran (BH₃·THF): Selected over Lithium Aluminum Hydride (LiAlH₄) for the reduction step. LiAlH₄ carries a high risk of causing reductive dechlorination of the 5-chloro substituent. Borane selectively reduces the amide carbonyl to the amine without cleaving the aryl-chloride bond.

  • Anhydrous Ethereal HCl: Used for salt formation instead of aqueous HCl to prevent hydrolysis and to drive the immediate precipitation of the highly crystalline hydrochloride salt.

Step-by-Step Methodology

Step 1: Cyclopropanation of 5-Chlorooxindole

  • Suspend 5-chlorooxindole (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C to deprotonate the C3 position. Caution: Evolution of H₂ gas.

  • Introduce 1,2-dibromoethane (1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. The intermediate, 5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one, should appear as the dominant peak. Quench with saturated NH₄Cl and extract with ethyl acetate.

Step 2: Selective Reduction

  • Dissolve the isolated spiro-oxindole intermediate in anhydrous THF.

  • Cool the reaction to 0 °C and add BH₃·THF (1 M in THF, 3.0 eq) dropwise.

  • Reflux the mixture at 70 °C for 6 hours.

  • Validation: Cool to 0 °C and carefully quench with methanol to destroy excess borane. Concentrate under reduced pressure. Reflux the residue in 1 M HCl/MeOH for 1 hour to break the boron-amine complex.

Step 3: Free Base Extraction & Salt Formation

  • Basify the aqueous layer to pH 10 using 1 M NaOH and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the free base (a sticky yellow oil) [3].

  • Dissolve the free base in a minimum volume of anhydrous diethyl ether.

  • Add 2.0 M HCl in diethyl ether dropwise at 0 °C until precipitation is complete.

  • Filter the resulting white/off-white solid, wash with cold ether, and dry under high vacuum to yield 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

Workflow Step1 Step 1: Cyclopropanation (5-Chlorooxindole + 1,2-dibromoethane + NaH) Step2 Step 2: Selective Reduction (BH3·THF in anhydrous THF, Reflux) Step1->Step2 Intermediate: 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one Step3 Step 3: Workup & Extraction (MeOH quench, basic extraction to Free Base) Step2->Step3 Boron-Amine Complex Cleavage Step4 Step 4: Salt Formation (Addition of anhydrous ethereal HCl) Step3->Step4 Purified Free Base (Oil) Step5 Step 5: Crystallization & Isolation (Yielding 5'-Chlorospiro[...] HCl) Step4->Step5 Precipitation of Crystalline Salt

Figure 2: Synthetic workflow for the preparation of the hydrochloride salt.

Handling, Stability, and Storage Protocols

As an active pharmaceutical intermediate and fine chemical, proper handling ensures the integrity of the compound for sensitive biological assays.

  • Storage Conditions: The hydrochloride salt should be stored at 2–8 °C (refrigerated) in a tightly sealed container [3]. While the salt form is significantly more stable than the free base, it can exhibit mild hygroscopicity.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen) if the container is frequently opened, to prevent moisture absorption which can complicate precise molar weighing.

  • Safety & Toxicity: Classified as an irritant. Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) [3]. Standard PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during handling.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131676463, 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from[Link]

  • Mahy, W., et al. (2025). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. ResearchGate. Retrieved from[Link]

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic rings to sp3 -rich, three-dimensional scaffolds is a proven strategy for improving target selectivity and clinical success rates. 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride represents a highly specialized molecular building block that perfectly aligns with this paradigm. By incorporating a spiro-cyclopropyl moiety at the C3 position of the indoline core, this scaffold restricts conformational flexibility, vectors the nitrogen atom for precise target engagement, and blocks primary sites of cytochrome P450 (CYP) metabolism.

This technical guide provides a comprehensive overview of its registry data, material safety handling, and integration into complex synthetic workflows—specifically highlighting its utility in the development of Monoacylglycerol Lipase (MAGL) inhibitors for neurotherapeutics [1].

Registry Data & Physicochemical Profiling

Accurate identification and physicochemical profiling are critical for predicting a compound's behavior in both synthetic environments and biological assays. The free base of this compound is officially registered under CAS No. 1538359-43-1 . However, because indolines are prone to rapid air oxidation, the compound is almost exclusively synthesized, shipped, and utilized as a hydrochloride salt (PubChem CID: 131676463) [2].

Protonating the indoline nitrogen drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy level, neutralizing its oxidative liability and ensuring long-term shelf stability.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
CAS Registry Number 1538359-43-1 (Parent Free Base)[3]
PubChem CID 131676463 (Hydrochloride Salt) [2]
Molecular Formula C10​H11​Cl2​N (or C10​H10​ClN⋅HCl )
Molecular Weight 216.10 g/mol
SMILES C1CC12CNC3=C2C=C(C=C3)Cl.Cl
Topological Polar Surface Area (TPSA) 12.0 Ų
Physical State Solid (typically off-white to pale pink powder)

Material Safety Data (MSDS) & Handling Protocols

As a halogenated indoline salt, this compound requires strict adherence to laboratory safety protocols. While the spiro-fusion increases metabolic stability, the hydrochloride salt nature introduces specific handling requirements.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Causality Behind Safety Protocols

The irritant nature of this compound is largely driven by its salt form. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), the hydrochloride salt can undergo partial hydrolysis, releasing trace amounts of hydrochloric acid.

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of aerosolized dust.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Why? The salt is hygroscopic. Absorption of atmospheric moisture can facilitate the dissociation of HCl, leading to the formation of the free base, which will subsequently oxidize and degrade the batch (indicated by a deep brown discoloration).

Pharmacological Relevance: MAGL Inhibition

Derivatives of 5'-Chlorospiro[cyclopropane-1,3'-indoline] have been heavily cited in patent literature (e.g., WO2019180185A1) as potent inhibitors of Monoacylglycerol Lipase (MAGL) [1]. MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.

By utilizing this spiro-indoline as a core pharmacophore, researchers can synthesize inhibitors that block MAGL, thereby accumulating neuroprotective 2-AG and simultaneously starving the neuroinflammatory arachidonic acid pathway.

MAGL_Pathway Inhibitor 5'-Chloro-spiro-indoline Derivatives MAGL Monoacylglycerol Lipase (MAGL) Inhibitor->MAGL Covalent/Non-covalent Inhibition TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Blocked Metabolism AA Arachidonic Acid (AA) TwoAG->AA Decreased AA Pool CB_Receptors CB1 / CB2 Receptors TwoAG->CB_Receptors Accumulation drives Activation Neuroinflammation Neuroinflammation AA->Neuroinflammation Reduced Prostaglandins Neuroprotection Remyelination & Neuroprotection CB_Receptors->Neuroprotection Cellular Response

Fig 1. MAGL inhibition signaling pathway by spiro-indoline derivatives.

Experimental Protocols: N-Derivatization Workflow

To utilize this building block in drug discovery, the indoline nitrogen must be functionalized (typically via N-alkylation, N-acylation, or urea formation). The following protocol outlines a self-validating system for the N-acylation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

Causality in Reagent Selection
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the electrophilic acyl chloride, ensuring higher yields.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is used because it readily solubilizes the transiently formed indoline free base while remaining completely inert to electrophiles.

Step-by-Step Methodology
  • Preparation & Free-Basing:

    • Suspend 1.0 equivalent (eq) of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride in anhydrous DCM (0.2 M concentration) under an Argon atmosphere.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Dropwise, add 2.5 eq of DIPEA. The suspension will clarify as the hydrochloride salt is neutralized to the soluble free base.

  • Electrophile Addition:

    • Slowly add 1.1 eq of the desired acyl chloride or sulfonyl chloride. Maintain the temperature at 0°C for 30 minutes to prevent exothermic side reactions, then allow it to warm to room temperature.

  • Self-Validating Reaction Monitoring:

    • Monitor via LC-MS. The protocol is self-validating: you must observe the complete disappearance of the m/z 180 [M+H]+ peak (corresponding to the indoline free base) and the emergence of the target mass.

  • Aqueous Workup:

    • Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

Experimental_Workflow Step1 1. Salt Neutralization (DIPEA / DCM, 0°C) Step2 2. Electrophile Addition (Acyl Chloride / Alkyl Halide) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step2 No (Add Reagents) Step4 4. Aqueous Workup (Phase Separation) Decision->Step4 Yes (Proceed) Step5 5. Flash Chromatography (Silica Gel) Step4->Step5

Fig 2. Step-by-step synthetic workflow for the N-derivatization of the indoline core.

Conclusion

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a highly stable, conformationally restricted building block that offers significant advantages over traditional planar indolines. By understanding its physicochemical properties—specifically the necessity of its hydrochloride salt form to prevent oxidation—and applying rigorous, self-validating synthetic protocols, researchers can efficiently integrate this scaffold into advanced drug discovery pipelines targeting neuroinflammation and beyond.

References

  • World Intellectual Property Organization. Patent WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131676463, 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from:[Link]

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Characterization of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic compounds, characterized by two rings sharing a single atom, are significant structural motifs in medicinal chemistry due to their unique three-dimensional conformations which can enhance binding affinity and selectivity to biological targets. The spiro[cyclopropane-1,3'-indoline] scaffold, in particular, is a core component of various biologically active molecules, including potential anticancer agents.[1][2][3] The introduction of a chlorine atom at the 5'-position of the indoline ring can significantly modulate the compound's electronic properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such novel molecules.[4] This comprehensive guide provides an in-depth analysis of the 1H and 13C NMR spectroscopic features of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR characterization for this class of compounds.

Molecular Structure and Predicted NMR Features

The structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline] presents a unique combination of a strained cyclopropane ring and a substituted aromatic indoline system. This distinct architecture gives rise to characteristic NMR signals that are crucial for its identification.

The Cyclopropane Moiety: A Region of High Shielding

A hallmark of the 1H NMR spectrum of cyclopropyl-containing compounds is the pronounced upfield shift of the proton signals.[5] This shielding effect is a direct consequence of the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the C-C bonds generates a local magnetic field that opposes the externally applied field.[5][6]

The 5'-Chloroindoline Moiety: Substituent Effects

The indoline portion of the molecule consists of a benzene ring fused to a five-membered heterocyclic ring. The chlorine atom at the 5'-position is an electron-withdrawing group, which will influence the chemical shifts of the aromatic protons and carbons.[4][7] This effect, transmitted through the aromatic system, provides key diagnostic information for confirming the substitution pattern.

1H NMR Spectral Analysis

The proton NMR spectrum of 5'-Chlorospiro[cyclopropane-1,3'-indoline] can be divided into two distinct regions: the aliphatic region corresponding to the cyclopropane and C2' protons, and the aromatic region for the indoline ring protons.

Predicted Chemical Shifts and Splitting Patterns
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2, H-3 (Cyclopropane)0.6 - 1.8Multipletsgeminal, cis, and trans couplingsThe diastereotopic protons of the cyclopropane ring are highly shielded due to ring anisotropy.[5][6][8] They will exhibit complex splitting patterns due to geminal and vicinal couplings.
H-2' (Indoline)~3.0 - 3.5Singlet or AB quartetThe methylene protons adjacent to the spiro-carbon. Depending on the conformational rigidity, they might be observed as a singlet or a pair of doublets.
NHBroad singletSolvent and concentration dependent.The N-H proton of the indoline ring typically appears as a broad signal due to quadrupole broadening and exchange.[4]
H-4'~7.5 - 7.7Doublet~2.0 Hz (meta-coupling)Deshielded due to the anisotropic effect of the adjacent spiro-carbon and the electron-withdrawing chlorine at C5'. It will show a small coupling to H-6'.
H-6'~6.7 - 6.9Doublet of doublets~8.0 Hz (ortho), ~2.0 Hz (meta)Coupled to both H-7' (ortho) and H-4' (meta).
H-7'~6.6 - 6.8Doublet~8.0 Hz (ortho-coupling)Coupled to H-6'.
Visualizing the Molecular Structure

Caption: Molecular structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

13C NMR Spectral Analysis

The 13C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted Chemical Shifts
Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-1, C-2 (Cyclopropane)10 - 25The sp-hybridized carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum.[8][9]
C-3' (Spiro-carbon)30 - 40The quaternary spiro-carbon is expected at a slightly more downfield position compared to the other cyclopropane carbons.
C-2' (Indoline)40 - 50Methylene carbon adjacent to the nitrogen atom.
C-7a'120 - 125Aromatic carbon adjacent to the nitrogen.
C-7'110 - 115Aromatic carbon ortho to the nitrogen.
C-6'125 - 130Aromatic carbon meta to the chlorine.
C-5'128 - 133Carbon directly attached to the chlorine atom. Its chemical shift is significantly influenced by the halogen.[10]
C-4'120 - 125Aromatic carbon ortho to the chlorine.
C-3a'140 - 145Quaternary aromatic carbon at the ring junction.

Experimental Protocols

To ensure high-quality and reproducible NMR data, the following standardized protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this type of compound.[9] Deuterated dimethyl sulfoxide (DMSO-d6) can also be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

1H NMR Data Acquisition
ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard single-pulse (zg30)For routine 1H spectrum acquisition.
Spectral Width0 - 16 ppmTo encompass all expected proton signals.
Acquisition Time2 - 4 secondsTo ensure good resolution.
Relaxation Delay (D1)1 - 5 secondsAllows for full relaxation of protons, important for quantitative analysis.
Number of Scans8 - 16To improve the signal-to-noise ratio.
13C NMR Data Acquisition
ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 100 MHzCorresponding to the proton frequency.
Pulse ProgramProton-decoupled (zgpg30)To simplify the spectrum by removing C-H couplings.
Spectral Width0 - 200 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1 - 2 seconds
Relaxation Delay (D1)2 - 5 secondsLonger delay is often needed for quaternary carbons.
Number of Scans≥ 1024Due to the low natural abundance of 13C, more scans are required.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz for 1H and 1-2 Hz for 13C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent peak.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phasing & Baseline Correction ft->phase reference Chemical Shift Referencing phase->reference assign Signal Assignment reference->assign interpret Interpretation & Structure Confirmation assign->interpret

Caption: Standard workflow for NMR spectroscopic analysis.

Conclusion

The 1H and 13C NMR spectroscopic characterization of 5'-Chlorospiro[cyclopropane-1,3'-indoline] provides a wealth of structural information that is indispensable for its unambiguous identification. The characteristic upfield signals of the cyclopropane ring protons and carbons, coupled with the predictable substituent effects of the chlorine atom on the indoline moiety, offer a unique spectral fingerprint. By following the detailed experimental protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately characterize this important class of spirocyclic compounds, facilitating their further development in various scientific and pharmaceutical applications.

References

  • Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. (n.d.). Retrieved from [Link]

  • Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. (n.d.). Retrieved from [Link]

  • (+/-)-1,3-UL-(2-PYRIDYL)-SPIRO-[CYCLOPROPANE-1,3'-/5-BROMO/[3H]-INDOL]-2'-(1'H)-ONE. (n.d.). SpectraBase. Retrieved from [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2015). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.). Retrieved from [Link]

  • Highly diastereoselective synthesis of cyclopropane-fused spiropseudoindoxyl derivatives through [2 + 1] annulation. (n.d.). Retrieved from [Link]

  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (n.d.). Amazon AWS. Retrieved from [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024, July 11). Preprints.org. Retrieved from [Link]

  • 1 H (A,B) and 13 C (C,D) NMR spectra of the spiroform SP1 in CD 3 OD... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024, October 29). MDPI. Retrieved from [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2014). Academia.edu. Retrieved from [Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013, January 20). ACS Publications. Retrieved from [Link]

  • Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013, October 22). SciSpace. Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. (2022, November 19). AIR Unimi. Retrieved from [Link]

  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (n.d.). Retrieved from [Link]

  • Synthesis and NMR spectra of [15N]indole. (2023, November 20). ResearchGate. Retrieved from [Link]

  • Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. (2021, February 12). Retrieved from [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022, April 12). Semantic Scholar. Retrieved from [Link]

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. (2023, December 31). Retrieved from [Link]

  • Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. (2024, March 8). MDPI. Retrieved from [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one. (n.d.). PMC. Retrieved from [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (n.d.). RSC Publishing. Retrieved from [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. (2015, October 15). PubMed. Retrieved from [Link]

  • (PDF) Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3+2]-Cycloaddition. (2016, December 22). ResearchGate. Retrieved from [Link]

Sources

A Methodological Guide to the Solid-State Characterization of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of novel active pharmaceutical ingredients (APIs), using 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride as a representative case study. Spiroindoline scaffolds are of significant interest in medicinal chemistry, and understanding their solid-state properties is paramount for successful drug development.[1][2][3][4][5] This document outlines a systematic, multi-technique approach grounded in established principles of thermal analysis and materials science. It is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile, ensuring the selection of a stable solid form for further development, which is critical for consistent product quality, safety, and efficacy.[6][7]

Introduction: The Critical Role of Solid-State Properties

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. For crystalline solids like 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, two of the most critical attributes are its melting point and thermodynamic stability. These parameters are not mere data points; they are foundational to every subsequent stage of development, including:

  • Formulation Design: The melting point dictates the maximum temperature for manufacturing processes like hot-melt extrusion and drying, while stability data informs excipient compatibility and the prevention of degradation.[8][9]

  • Bioavailability: The solid form of an API can significantly impact its solubility and dissolution rate, which in turn affects its absorption and therapeutic efficacy.[6][10] The unexpected appearance of a more stable, less soluble polymorph has historically led to major clinical and commercial setbacks.[10]

  • Process Control & Scalability: A thorough understanding of the API's thermal behavior is essential for developing robust and reproducible manufacturing processes.[11]

  • Shelf-Life and Storage: Thermodynamic stability, including susceptibility to heat and humidity, determines the required storage conditions and ultimate shelf-life of the final drug product.[9][12]

This guide presents a logical workflow for characterizing these properties, emphasizing the causality behind experimental choices and adherence to the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH).[11][13][14][15]

Integrated Characterization Workflow

A comprehensive understanding of an API's solid-state properties cannot be achieved with a single technique. An integrated approach is required, where data from multiple analytical methods are synthesized to build a complete picture. The primary techniques discussed herein are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS).

cluster_0 Solid-State Characterization Workflow cluster_1 Primary Thermal Analysis cluster_2 Moisture & Form Stability cluster_3 Data Synthesis & Interpretation API API Sample (5'-Chlorospiro[cyclopropane-1,3'-indoline] HCl) DSC DSC Analysis API->DSC Determine Melting Point & Phase Transitions TGA TGA Analysis API->TGA Assess Thermal Decomposition & Solvent Content DVS DVS Analysis API->DVS Evaluate Hygroscopicity Profile Comprehensive Stability Profile DSC->Profile TGA->Profile XRPD XRPD (Pre/Post DVS) DVS->XRPD Check for Form Changes XRPD->Profile

Caption: Integrated workflow for API solid-state characterization.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC is the cornerstone technique for determining the melting point and investigating other thermal transitions of a pharmaceutical material.[16] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17][18] An endothermic event, such as melting, results in a characteristic peak on the DSC thermogram.

Causality in Experimental Design
  • Sample Preparation: The sample is hermetically sealed in an aluminum pan to prevent mass loss due to sublimation or evaporation prior to melting. A pinhole may be added to the lid if the release of volatiles is expected, preventing pan rupture.

  • Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening and routine analysis.[16] A slower rate (e.g., 2 °C/min) can be employed to improve the resolution of closely occurring thermal events, while a faster rate may be used to minimize decomposition during the scan.

  • Inert Atmosphere: A purge of inert gas (typically nitrogen) is maintained throughout the experiment to prevent oxidative degradation of the sample at elevated temperatures.[19]

  • Instrument Calibration: The instrument's temperature and enthalpy scales must be calibrated using certified reference materials with known melting points, such as indium.[16]

Detailed Experimental Protocol: DSC Analysis
  • Calibration: Perform a two-point temperature and enthalpy calibration using high-purity indium and tin standards according to the instrument manufacturer's protocol.

  • Sample Preparation: Accurately weigh 2-5 mg of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Method Programming:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min.

  • Data Acquisition: Initiate the run and record the heat flow versus temperature.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melt.

    • Determine the onset temperature , which is widely considered the melting point for pure crystalline substances.

    • Determine the peak temperature , the point of maximum heat absorption.

    • Integrate the peak area to calculate the enthalpy of fusion (ΔHfus) in J/g.

Thermodynamic Stability Assessment

Thermodynamic stability refers to the propensity of the API to remain in its current solid form under various environmental stresses. For a hydrochloride salt, key considerations include thermal decomposition, polymorphism, and hygroscopicity.

Thermal Decomposition by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] It is invaluable for determining the temperature at which the compound begins to decompose and for quantifying the presence of residual solvents or water.[8][9]

Detailed Experimental Protocol: TGA Analysis
  • Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature using materials with known Curie points.

  • Sample Preparation: Place 5-10 mg of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Method Programming:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min to remove any off-gassed products.

  • Data Acquisition: Initiate the run and record the mass change versus temperature.

  • Data Analysis:

    • Analyze the resulting thermogram for any mass loss steps.

    • A mass loss below ~120 °C typically indicates the loss of water or volatile solvents.

    • Significant mass loss at higher temperatures indicates thermal decomposition.[21] The onset temperature of this step defines the upper limit of the compound's thermal stability.[19]

Polymorphism and Form Stability

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.[22][23] It is crucial to identify the most thermodynamically stable form for development to prevent unwanted phase transitions during manufacturing or storage.[22][24] While a full polymorph screen is beyond the scope of this guide, the techniques used for thermal analysis can provide strong indicators of polymorphic behavior. Events in a DSC thermogram other than the final melt (e.g., an endotherm followed by an exotherm) can indicate a transition from a metastable to a more stable form.

A Metastable Form (Kinetic Product) B Stable Form (Thermodynamic Product) A->B Irreversible Transition (Heat, Pressure) C Hydrate Form B->C C->B D Amorphous Form D->B Crystallization

Caption: Relationship between different solid-state forms and stability.

Hygroscopicity by Dynamic Vapor Sorption (DVS)

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For hydrochloride salts, this is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence) or chemical degradation.[12][25] DVS is a gravimetric technique that measures how the mass of a sample changes as it is exposed to a precisely controlled stream of humidified gas.[][27][28]

Conceptual Experimental Protocol: DVS Analysis
  • Sample Preparation: A sample of 10-20 mg is placed on the DVS microbalance.

  • Drying: The sample is first dried under a stream of dry nitrogen (0% Relative Humidity, RH) to establish a baseline dry mass.

  • Sorption/Desorption Cycle: The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0% RH. The instrument holds at each step until the sample mass equilibrates ( dm/dt ≈ 0).[29]

  • Data Analysis: The change in mass is plotted against RH to create a sorption-desorption isotherm. The total mass gain at a high RH (e.g., 80% or 90% RH) is used to classify the material's hygroscopicity.[30] Post-analysis by X-ray Powder Diffraction (XRPD) is crucial to determine if the sample has undergone a phase transition (e.g., converted to a hydrate).[30]

Data Synthesis and Interpretation

The data from these independent analyses must be synthesized to create a holistic profile of the API.

PropertyAnalytical TechniqueHypothetical Result for a Stable Crystalline APISignificance for Drug Development
Melting Point (Onset) DSC215.5 °CDefines upper limit for thermal processing; indicator of purity and lattice energy.[17]
Enthalpy of Fusion (ΔHfus) DSC110.2 J/gRelated to the degree of crystallinity and intermolecular forces.
Thermal Events DSCSingle, sharp endothermIndicates a pure, single crystalline form with no polymorphic transitions on heating.
Decomposition Onset TGA> 230 °CConfirms thermal stability well above the melting point, providing a safe processing window.[8][20]
Residual Volatiles TGA< 0.1% mass loss below 120°CIndicates an effective drying process and absence of a stable hydrate form.
Hygroscopicity DVS0.5% mass uptake at 80% RHClassifies the material as "slightly hygroscopic," suggesting standard handling and packaging are likely sufficient.[][30]
Form Stability DVS + XRPDNo change in XRPD patternConfirms the crystalline form is stable across a wide range of humidity.

Conclusion

The systematic application of thermal and gravimetric analysis provides the foundational data required to de-risk the development of a new API like 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. By determining a sharp melting point, confirming thermal stability well beyond the melt, and establishing low hygroscopicity, a high degree of confidence in the selected solid form is achieved. This robust characterization, guided by the principles of causality and scientific integrity, is a prerequisite for successful formulation development, scalable manufacturing, and the delivery of a safe and effective drug product to patients.

References

  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. Retrieved March 17, 2026, from [Link]

  • Crystallise. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Retrieved March 17, 2026, from [Link]

  • NEXTREAT Laboratories. (n.d.). Melting point determination. Retrieved March 17, 2026, from [Link]

  • Huang, S., & Tchessalov, S. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Retrieved March 17, 2026, from [Link]

  • Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved March 17, 2026, from [Link]

  • Selvita. (2026, March 12). Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation. Retrieved March 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2024, October 27). TGA Testing. Retrieved March 17, 2026, from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved March 17, 2026, from [Link]

  • Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Retrieved March 17, 2026, from [Link]

  • Wiley-VCH. (2018, December 17). Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development. Retrieved March 17, 2026, from [Link]

  • Crystal Pharmatech. (2026, February 21). Applications of Dynamic Moisture Adsorption in Crystal Research. Retrieved March 17, 2026, from [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Retrieved March 17, 2026, from [Link]

  • Infinity Measurement. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Dynamic vapor sorption – Knowledge and References. Retrieved March 17, 2026, from [Link]

  • PubMed. (2020, November 30). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2025, May 12). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. Retrieved March 17, 2026, from [Link]

  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved March 17, 2026, from [Link]

  • ATA Scientific Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved March 17, 2026, from [Link]

  • MasterControl. (n.d.). ICH Q6 Guidelines. Retrieved March 17, 2026, from [Link]

  • NETZSCH Group. (2019, August 31). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Retrieved March 17, 2026, from [Link]

  • Grasas y Aceites. (1999). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, January 30). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Retrieved March 17, 2026, from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved March 17, 2026, from [Link]

  • European Pharmaceutical Review. (2013, December 15). ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved March 17, 2026, from [Link]

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. Retrieved March 17, 2026, from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved March 17, 2026, from [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved March 17, 2026, from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, April 15). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Key Physicochemical Properties of the Spiroindolones. Retrieved March 17, 2026, from [Link]

  • Pharmaceutical Online. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved March 17, 2026, from [Link]

  • MDPI. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved March 17, 2026, from [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Retrieved March 17, 2026, from [Link]

  • PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved March 17, 2026, from [Link]

Sources

Mechanism and Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold represents a privileged structural motif in modern medicinal chemistry and drug development. The incorporation of a highly strained, three-membered cyclopropane ring induces a unique conformational restriction, altering the basicity of the indoline nitrogen and significantly improving the metabolic stability of the pharmacophore. The 5'-chloro derivative, 5'-chlorospiro[cyclopropane-1,3'-indoline] (CAS 1538359-43-1), serves as a highly versatile pharmaceutical intermediate. This whitepaper delineates the mechanistic pathways and self-validating experimental protocols for its synthesis, focusing on a transition-metal-free [3+2] cycloaddition/ring contraction sequence followed by a chemoselective amide reduction.

Strategic Synthetic Design & Causality

The direct cyclopropanation of indolines is synthetically challenging due to the competing reactivity of the indoline nitrogen and the electron-rich aromatic ring. Therefore, the synthesis is strategically staged through a 2-oxindole intermediate.

Historically, the Corey-Chaykovsky reaction has been employed for spirocyclopropanation; however, 3-methyleneoxindoles are highly electrophilic and prone to polymerization or degradation under standard sulfur ylide conditions[1][2]. To circumvent this instability, we utilize a transition-metal-free cyclopropanation using tosylhydrazone salts as a safe, in situ source of diazo compounds[3][4].

  • Causality of Reagent Selection: This approach prevents the hazardous handling of explosive diazomethane gas and eliminates transition-metal contamination (e.g., Rhodium or Palladium), which is a critical regulatory parameter in pharmaceutical manufacturing[5].

  • Causality of Reductant Selection: For the final step, the reduction of the spirooxindole to the spiroindoline must be carefully controlled. While Lithium Aluminum Hydride (LiAlH4) is a standard reductant for amides[6], its aggressive nature can lead to reductive dehalogenation of the 5'-chloro substituent or unwanted reductive ring-opening of the highly strained spirocyclopropane. Consequently, Borane-Tetrahydrofuran (BH3·THF) is selected for its mild, chemoselective reduction of the lactam carbonyl[7].

Mechanistic Elucidation of Spiro Ring Formation

The formation of the spirocyclopropyl ring proceeds via an elegant, thermally-driven cascade mechanism:

  • In Situ Diazo Generation: The tosylhydrazone salt undergoes base-promoted thermal decomposition. Deprotonation followed by the extrusion of a p-toluenesulfinate leaving group generates a transient, highly reactive diazo intermediate[3].

  • [3+2] Dipolar Cycloaddition: The electrophilic exocyclic double bond of 5-chloro-3-methyleneindolin-2-one undergoes a highly regioselective [3+2] dipolar cycloaddition with the nucleophilic carbon of the diazo compound, forming a spiro-pyrazoline intermediate[8].

  • Nitrogen Extrusion and Ring Contraction: Under the thermal reaction conditions, the spiro-pyrazoline is unstable. It extrudes nitrogen gas (N2) to form a transient diradical or zwitterionic species, which rapidly collapses via ring contraction to form the highly strained 5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one[3][4].

  • Chemoselective Reduction: The lactam is reduced to the corresponding indoline using BH3·THF, yielding the final 5'-chlorospiro[cyclopropane-1,3'-indoline].

Mechanism A Tosylhydrazone Salt B Diazo Intermediate A->B Base, Heat (-TsH) D Spiro-pyrazoline Intermediate B->D C 5-Chloro-3-methyleneoxindole C->D + Diazo Intermediate [3+2] Cycloaddition E 5'-Chlorospiro[cyclopropane-1,3'-oxindole] D->E Thermal Extrusion (-N2) Ring Contraction F 5'-Chlorospiro[cyclopropane-1,3'-indoline] E->F BH3·THF (Reduction) Chemoselective

Mechanistic pathway of 5'-chlorospiro[cyclopropane-1,3'-indoline] synthesis.

Quantitative Data: Optimization of Cyclopropanation

The choice of base and solvent profoundly impacts the yield and diastereomeric ratio (d.r.) of the [3+2] cycloaddition step[3][9]. Lithium tert-butoxide provides the optimal balance of basicity to generate the diazo species without triggering unwanted Michael additions to the oxindole precursor.

EntryBase (2.0 equiv)Solvent (0.2 M)Temperature (°C)Yield (%)d.r. (trans:cis)
1K2CO3DMF804580:20
2Cs2CO3DMF806585:15
3 LiOtBu 1,4-Dioxane 110 92 >95:5

Table 1: Optimization parameters for the synthesis of the spirooxindole intermediate. Entry 3 represents the optimized, scalable condition.

Detailed Experimental Protocols

Protocol A: Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Rationale: This protocol utilizes in situ diazo generation to safely construct the spiro ring while maintaining high diastereoselectivity[4].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, charge 5-chloro-3-methyleneindolin-2-one (1.0 equiv) and the corresponding tosylhydrazone salt (1.5 equiv).

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration, followed by the rapid addition of Lithium tert-butoxide (LiOtBu, 2.0 equiv).

  • Thermal Activation: Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3). The disappearance of the bright yellow 3-methyleneoxindole spot and the visual cessation of N2 gas evolution strictly indicate reaction completion.

  • Workup: Cool the mixture to room temperature, quench with saturated aqueous NH4Cl (10 mL/mmol), and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure spirooxindole as a solid.

Protocol B: Chemoselective Reduction to 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Rationale: BH3·THF is utilized to reduce the lactam to the indoline while preventing the reductive dehalogenation of the 5'-chloro group[7].

  • Preparation: Dissolve the purified 5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under argon. Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Dropwise add BH3·THF complex (1.0 M in THF, 3.0 equiv) via syringe. Causality: The slow addition at 0 °C prevents thermal runaway and preserves the integrity of the highly strained cyclopropane ring.

  • Reflux: Gradually warm the mixture to room temperature over 30 minutes, then equip with a reflux condenser and heat to 70 °C for 6 hours.

  • Self-Validating Checkpoint: Aliquot a 50 µL sample, quench with MeOH, and analyze via LC-MS. The mass shift from [M+H]+ 194.0 (oxindole) to 180.0 (indoline) confirms complete reduction.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of MeOH until effervescence ceases. Add 1M HCl (5 mL) and stir for 30 minutes to break the stable boron-amine complex.

  • Isolation: Basify the aqueous layer with 1M NaOH to pH 10. Extract the aqueous phase with CH2Cl2 (3 × 20 mL), dry over MgSO4, filter, and concentrate to yield the target 5'-chlorospiro[cyclopropane-1,3'-indoline].

Sources

Preliminary investigation of chlorinated spiro-indoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spiro-indoline scaffold, particularly its oxindole variant, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] The strategic incorporation of chlorine atoms onto this scaffold has emerged as a powerful tool for modulating pharmacokinetic properties and enhancing therapeutic efficacy. This guide provides an in-depth technical overview of the preliminary investigation of chlorinated spiro-indoline derivatives, designed for researchers, scientists, and drug development professionals. We will explore synthetic strategies, key biological activities with a focus on anticancer potential, and a practical workflow for the initial in vitro screening of novel chlorinated analogs.

Introduction: The Strategic Value of the Chlorinated Spiro-Indoline Scaffold

The indoline-2-one (oxindole) core is a highly attractive scaffold in drug discovery due to its presence in a wide array of pharmacologically active molecules.[5] Its defining feature is a spiro-fused ring system at the C3 position, which introduces a three-dimensional architecture crucial for specific interactions with biological targets.[1][2] Spirooxindoles are found in several natural products and have demonstrated a wide range of applications as anticancer, antiviral, and antimicrobial agents.[4]

The introduction of halogens, particularly chlorine, into these structures is a well-established strategy in medicinal chemistry. Halogenation can significantly influence a molecule's biological activity.[1][2] This is attributed to several factors:

  • Enhanced Binding Affinity: Chlorine atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can improve binding affinity and target selectivity.

  • Modulated Lipophilicity: The addition of chlorine increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and its overall pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

  • Metabolic Stability: Halogenation can block sites of metabolic degradation, thereby increasing the compound's half-life and bioavailability.

Consequently, halogenated spirooxindoles have garnered significant attention for their potent ability to suppress the growth and proliferation of various cancer cell types.[1][2][6]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of chlorinated spiro-indoline derivatives often relies on multicomponent reactions (MCRs), which are highly efficient for building complex heterocyclic systems in a single step.[1][2] A common and versatile approach is the [3+2] cycloaddition reaction.

General Synthetic Approach: [3+2] Cycloaddition

This reaction typically involves an azomethine ylide (the three-atom component) reacting with a dipolarophile, such as a substituted chalcone or another activated alkene. The starting materials often include a chlorinated isatin derivative, an amino acid, and an ethylene derivative.

Key Starting Materials:

  • Substituted Isatins: Commercially available or synthesized chlorinated isatins (e.g., 5-chloro-isatin) serve as the foundational indoline core.

  • Amino Acids: Proline, sarcosine, or other amino acids are used to generate the azomethine ylide in situ.

  • Dipolarophiles: Activated alkenes, often chalcones derived from substituted acetophenones and aldehydes, react with the ylide to form the spiro-pyrrolidine ring.[7]

The reaction is often carried out in a suitable solvent like methanol or ethanol and can be catalyzed by various means, including transition metals or even green approaches like ultrasonication.[1][4] The stereoselectivity of the reaction is a critical consideration, as the resulting diastereomers can exhibit vastly different biological activities.[1][2]

Exemplary Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative

The following is a representative protocol for a one-pot synthesis:

  • Reactant Preparation: To a solution of chlorinated isatin (1.0 mmol) and an amino acid (e.g., L-proline, 1.2 mmol) in methanol (15 mL), add the substituted ethylene derivative (1.0 mmol).

  • Reaction Initiation: The mixture is refluxed for 4-6 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is evaporated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired chlorinated spirooxindole derivative.

  • Characterization: The final product structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][8] For unambiguous stereochemical assignment, X-ray crystallography may be required.[7]

Biological Activity and Therapeutic Potential

Chlorinated spiro-indoline derivatives have shown promise across a spectrum of therapeutic areas, most notably in oncology.

Anticancer Activity

These compounds exert their anticancer effects through various mechanisms, including the disruption of key signaling pathways and induction of apoptosis.[6]

Known Mechanisms of Action:

  • Kinase Inhibition: Many spirooxindoles function as kinase inhibitors, targeting enzymes like FLT3 kinase, which are often dysregulated in cancer.[6][9]

  • p53-MDM2 Interaction Disruption: Some derivatives can inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, leading to p53 activation and subsequent apoptosis.[1]

  • Apoptosis Induction: By modulating Bcl-2 family proteins, these compounds can trigger the intrinsic apoptotic pathway in cancer cells.[1]

  • Cell Cycle Arrest: Potent derivatives have been shown to alter the distribution of cells in different phases of the cell cycle, often leading to an increase in the sub-G1 phase, which is indicative of apoptosis.[9]

Table 1: Examples of Anticancer Activity of Chlorinated Spiro-Indoline Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference DrugReference
30b (5-Chloro derivative)MDA-MB-231 (Breast)Low micromolar5-FU (7.4 µM)[1]
5g (Chloro-substituted)HepG2 (Liver)5.00 ± 0.66Cisplatin (9.00 µM)[10]
5g (Chloro-substituted)MCF-7 (Breast)< 9.00Cisplatin (9.00 µM)[10]
6m (4-Bromo, 5-Chloro)A431 (Skin)2.4345-Fluorouracil (23.44 µM)[11]
6l (4-Chloro, 5-Chloro)MCF7 (Breast)3.986Sunitinib (3.97 µM)[11]
SSSK17 (Chloro-substituted)MCF-7 (Breast)0.04Adriamycin (<0.01 µM)[5][8]

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition.

The data clearly indicates that chlorinated derivatives frequently exhibit potent anticancer activity, in some cases surpassing that of established chemotherapeutic drugs.[10][11] The position and number of chlorine atoms on the indoline ring can dramatically influence cytotoxicity.[7][11]

Antimicrobial and Other Activities

Beyond cancer, the spiro-indoline scaffold has been explored for other therapeutic applications. Novel derivatives have been synthesized and tested for antifungal activity against strains like Candida albicans and Trichophyton rubrum, showing significant efficacy.[12] While some specific chlorinated derivatives have been evaluated for antimicrobial properties, this remains a less explored area compared to oncology, with some studies reporting no significant activity.[13][14][15]

Preliminary In Vitro Investigation: A Step-by-Step Workflow

Once a novel chlorinated spiro-indoline derivative is synthesized and characterized, a systematic in vitro screening process is essential to determine its biological potential.[16][17] This initial phase aims to identify "hits"—compounds showing desired activity—for further development.[16]

Workflow for Preliminary Screening

This workflow represents a standard cascade for the initial evaluation of a new chemical entity (NCE).

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Primary Cytotoxicity Screening cluster_2 Phase 3: Dose-Response & Selectivity cluster_3 Phase 4: Preliminary Mechanism of Action a Synthesis of Chlorinated Spiro-Indoline Derivative b Structural Characterization (NMR, MS) a->b c Purity Analysis (>95% via HPLC) b->c e Single High-Dose Assay (e.g., 10-50 µM) c->e d Broad-Spectrum Screening (e.g., NCI-60 Panel) f Identify 'Hit' Compounds & Sensitive Cell Lines d->f e->f g Dose-Response Assay (e.g., MTT, SRB) f->g h Calculate IC50/GI50 Values g->h j Determine Selectivity Index (SI) h->j i Cytotoxicity in Normal (Non-Cancerous) Cell Line i->j k Cell Cycle Analysis (Flow Cytometry) j->k m Decision Point: Advance to Lead Optimization k->m l Apoptosis Assay (e.g., Annexin V/PI Staining) l->m

Caption: High-level workflow for the preliminary in vitro investigation of novel drug candidates.

Protocol 1: MTT Assay for Dose-Response Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chlorinated spiro-indoline test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

Self-Validation: The protocol's integrity is maintained by the inclusion of controls. The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect. The positive control (a known cytotoxic drug) validates that the assay system is responsive and working correctly.

Future Perspectives and Conclusion

Chlorinated spiro-indoline derivatives represent a highly promising class of compounds in medicinal chemistry, particularly for the development of targeted cancer therapies.[6] Their structural ingenuity, combined with the proven benefits of halogenation, provides a robust platform for generating potent and selective therapeutic agents.[6]

Future research should focus on:

  • Optimizing Halogen Placement: Systematically exploring the effects of chlorine substitution at different positions on the indoline and spiro-heterocyclic rings to refine structure-activity relationships (SAR).

  • Mechanism Deconvolution: Moving beyond primary screening to identify the specific molecular targets (e.g., individual kinases, receptors) of the most potent compounds.[10]

  • ADME Profiling: Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) screening is crucial to ensure that potent compounds also possess favorable drug-like properties, increasing their probability of success in later preclinical and clinical stages.[18][19]

References

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Medicinal Chemistry.
  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Deriv
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025).
  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Deriv
  • Novel spiroindoline quinazolinedione derivatives as anticancer agents and potential FLT3 kinase inhibitors. (2023). PubMed.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). PMC.
  • In Vitro Pharmacology - Drug Discovery & Development. (2023). QIMA Life Sciences.
  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. (n.d.).
  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (n.d.).
  • In Vitro screening. (n.d.).
  • The Role Of in vitro Testing In Drug Development. (2024). Pion Inc.
  • The Important Role of In Vitro Screening Related Services in Drug. (2023). Labinsights.
  • How to Develop a Successful in vitro Screening Strategy. (n.d.).
  • Novel spiro[indoline-3,2′thiazolo[5,4-e]pyrimido[1,2-a] pyrimidine] derivatives as possible anti-dermatophytic and anti-candidiasis agent. (2024). Biomeditsinskaya Khimiya.
  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. (n.d.). PMC.
  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers.
  • Transition metal-catalyzed synthesis of spirooxindoles. (n.d.). PMC.
  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. (2023). MDPI.
  • Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. (n.d.). PMC.
  • An Fe(II)
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • An Fe(II)
  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2025). Beilstein Journal of Organic Chemistry.

Sources

Physicochemical Profiling of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride: A Comprehensive Guide to pKa Determination and Solubility Thermodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For ionizable pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the charge state exhibited at a particular physiological pH is governed by the molecule's ionization constant (pKa) (1)[1]. 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a highly lipophilic, spiro-fused secondary amine. Accurately mapping its pKa and thermodynamic solubility profile is a critical prerequisite for predicting its in vivo dissolution, gastrointestinal permeability, and risk of precipitation during drug development (2)[2]. This whitepaper outlines the authoritative methodologies and causal logic required to profile this compound.

Structural Rationale & Physicochemical Predictions

Before executing empirical protocols, a robust structural analysis provides the baseline for experimental design. The core of 5'-Chlorospiro[cyclopropane-1,3'-indoline] features an indoline ring system where the nitrogen acts as a secondary amine.

  • pKa Attenuation via Inductive Effects: Unsubstituted indoline typically exhibits a pKa of approximately 4.9. However, the addition of a chlorine atom at the 5'-position introduces a strong electronegative pull. Through the inductive effect (-I), electron density is withdrawn from the aromatic ring and, consequently, from the nitrogen lone pair. This stabilizes the neutral free base and destabilizes the protonated conjugate acid, shifting the expected pKa down to approximately 3.5–4.0.

  • Solubility Dichotomy: Formulated as a hydrochloride salt, the compound is highly soluble in acidic gastric media (pH 1.2) where it exists entirely as the ionized conjugate acid ( BH+ ). However, as the molecule transitions into the intestinal tract (pH 6.8), the environment exceeds its pKa. The molecule deprotonates into its free base ( B ) form. The spiro-cyclopropane ring and the chloro-aromatic system impart significant lipophilicity, meaning the intrinsic solubility ( S0​ ) of the free base will be exceptionally low, creating a high risk of in vivo precipitation.

pKa Determination: Overcoming Poor Aqueous Solubility

The Causality Behind the Method

Standard aqueous potentiometric titration is inadequate for highly lipophilic weak bases. As the titration progresses and the pH rises above the pKa, the uncharged free base precipitates out of solution. This breaks the thermodynamic equilibrium required for the Nernst equation, leading to erratic electrode responses and inaccurate pKa values (3)[3].

To prevent precipitation, a cosolvent system (typically methanol/water) is employed. The apparent pKa ( psKa​ ) is measured across varying solvent ratios, and the true aqueous pKa is derived using the Yasuda-Shedlovsky Extrapolation (4)[4].

Self-Validating Protocol: Yasuda-Shedlovsky Extrapolation
  • Electrode Calibration: Calibrate the glass electrode using the Four-Plus technique to ensure a Nernstian response across mixed dielectric environments[3].

  • Solvent Preparation: Prepare the API in four distinct methanol/water mixtures (e.g., 15%, 30%, 45%, and 60% wt% methanol).

  • Potentiometric Titration: Titrate each mixture with 0.5 M KOH at 25°C. Validation Check: Maintain a constant ionic strength using 0.15 M KCl. This ensures that activity coefficients remain stable, isolating the pH change strictly to the ionization event.

  • Mathematical Extrapolation: Plot the apparent pKa ( psKa​ ) using the Yasuda-Shedlovsky equation:

    psKa​+log[H2​O]=ϵa​+b

    Where ϵ is the dielectric constant of the mixture. The y-intercept (extrapolated to 0% methanol) yields the true aqueous pKa[4].

G Start Prepare Co-solvent Mixtures (Methanol/Water: 15-60%) Step1 Dissolve API in Mixtures (Avoid Free Base Precipitation) Start->Step1 Step2 Potentiometric Titration (0.5M KOH, 25°C, I=0.15M) Step1->Step2 Step3 Record Apparent pKa (psKa) for each mixture Step2->Step3 Step4 Yasuda-Shedlovsky Plot psKa + log[H2O] vs 1/ε Step3->Step4 End Extrapolate to 0% Methanol (True Aqueous pKa) Step4->End

Caption: Workflow for Yasuda-Shedlovsky cosolvent pKa determination.

Thermodynamic Solubility Profiling

The Causality Behind the Method

Early discovery often relies on kinetic solubility (nephelometry from DMSO stocks). However, kinetic methods overestimate solubility due to cosolvent effects and metastable supersaturation. To accurately model the Henderson-Hasselbalch relationship, Thermodynamic Shake-Flask Solubility must be used. This method measures the true equilibrium between the crystalline solid lattice and the aqueous phase (2)[2].

Self-Validating Protocol: pH-Dependent Shake-Flask Method
  • Buffer Preparation: Prepare physiological buffers at pH 1.2 (SGF), 4.0, 5.0, and 7.4 (SIF).

  • Equilibration: Add excess solid 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride to each buffer. Agitate at 37°C for 24 hours.

    • Validation Check: The dissolution of the hydrochloride salt releases H+ ions, which can overcome the buffer capacity and lower the pH. The pH must be measured and readjusted at 1, 4, and 24 hours to ensure the final equilibrium pH matches the target.

  • Phase Separation: Centrifuge the suspensions and filter the supernatant through a 0.22 µm PTFE membrane.

  • Quantification & Solid-State Verification: Quantify the dissolved API via HPLC-UV.

    • Validation Check: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). At pH 7.4, the solid phase should confirm a transformation from the HCl salt to the precipitated free base, validating the speciation model.

Speciation Gastric Gastric Medium (pH 1.2) Fully Ionized (BH+) Transit Intestinal Transit (pH Shift to 6.8) Gastric->Transit Deprotonation Deprotonation BH+ ⇌ B + H+ Transit->Deprotonation Supersat Free Base Supersaturation [B] > S0 Deprotonation->Supersat If Dose > S0 Dissolved Intrinsic Solubility (Aqueous B) Deprotonation->Dissolved Equilibrium Precip In Vivo Precipitation (Solid B) Supersat->Precip Nucleation

Caption: Speciation and precipitation pathway of the weak base during GI transit.

Quantitative Data Synthesis

The following tables summarize the expected physicochemical behavior of the compound based on its structural thermodynamics and the Henderson-Hasselbalch equation: Stot​=S0​(1+10pKa−pH) .

Table 1: Predicted Physicochemical Parameters

ParameterPredicted ValueRationale
pKa (Conjugate Acid) ~3.8Indoline core basicity (pKa ~4.9) is attenuated by the electron-withdrawing 5'-chloro group (-I effect).
Intrinsic Solubility ( S0​ ) < 10 µg/mLHigh lipophilicity driven by the spiro-cyclopropane and chloro-aromatic system limits free base hydration.
Salt Solubility (pH 1.2) > 10 mg/mLComplete ionization of the secondary amine as a hydrochloride salt allows robust ion-dipole interactions with water.

Table 2: Simulated Thermodynamic pH-Solubility Profile

Equilibrium pHDominant SpeciesEstimated Solubility (mg/mL)Limiting Solid Phase
1.2 BH+ (>99%)> 10.0API Hydrochloride
3.8 BH+ / B (50:50)~ 0.02Free Base
5.0 B (94%)~ 0.01Free Base
7.4 B (>99.9%)< 0.01Free Base

Conclusion & Strategic Implications

The physicochemical profiling of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride reveals a classic "weak base precipitation risk." While the hydrochloride salt ensures rapid dissolution in the stomach, the low pKa (~3.8) guarantees that the molecule will rapidly deprotonate upon entering the duodenum. Because the intrinsic solubility of the free base is exceptionally low, the resulting supersaturation will likely lead to rapid in vivo precipitation.

For drug development professionals, this dictates that standard solid oral dosage forms may suffer from erratic bioavailability. To mitigate this, formulation strategies such as Amorphous Solid Dispersions (ASDs) or lipid-based drug delivery systems (SMEDDS) should be prioritized early in development to maintain the compound in a supersaturated state during intestinal transit.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. 1

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. 2

  • Takács-Novák, K., et al. (1999). pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis. 3

  • Volgyi, G., et al. (2015). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. 4

Sources

Methodological & Application

Application Note and Protocol for the Asymmetric Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] The inherent three-dimensional nature and conformational rigidity of the spirocyclic system often lead to enhanced binding affinity and selectivity for biological targets. The introduction of a chlorine atom at the 5'-position of the indoline ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the asymmetric synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, a valuable building block for drug discovery and development.

The synthetic strategy outlined herein focuses on a highly efficient and stereoselective organocatalytic approach to construct the key spirocyclopropyl moiety.[3] This method offers several advantages, including mild reaction conditions, high enantioselectivity, and the use of readily available and environmentally benign catalysts.

Overall Synthetic Workflow

The asymmetric synthesis of the target compound is accomplished through a multi-step sequence starting from commercially available 5-chloroisatin. The key steps include the formation of a methyleneindolinone intermediate, an organocatalytic asymmetric cyclopropanation, reduction of the oxindole, and final conversion to the hydrochloride salt.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclopropanation cluster_2 Post-Cyclopropanation Modification A 5-Chloroisatin B N-Boc-5-chloroisatin A->B Boc₂O, Et₃N, DMAP C N-Boc-5-chloro-3-methyleneindolin-2-one B->C Wittig Reagent D N-Boc-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one C->D Diethyl bromomalonate, Chiral Catalyst E 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one D->E TFA F 5'-Chlorospiro[cyclopropane-1,3'-indoline] (Free Base) E->F BH₃·THF G 5'-Chlorospiro[cyclopropane-1,3'-indoline] HCl (Target) F->G HCl in Et₂O

Figure 1: Overall workflow for the asymmetric synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

Experimental Protocols

Part 1: Synthesis of N-Boc-5-chloro-3-methyleneindolin-2-one (Precursor)

1.1. Synthesis of N-Boc-5-chloroisatin

This step involves the protection of the nitrogen atom of 5-chloroisatin to increase its solubility in organic solvents and prevent side reactions in the subsequent steps.

  • Materials:

    • 5-Chloroisatin

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of 5-chloroisatin (1.0 eq) in dry DCM, add Et₃N (1.5 eq) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.2 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford N-Boc-5-chloroisatin.

1.2. Synthesis of N-Boc-5-chloro-3-methyleneindolin-2-one

The methylene group is introduced via a Wittig reaction, providing the key electrophile for the asymmetric cyclopropanation.

  • Materials:

    • N-Boc-5-chloroisatin

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add n-BuLi (1.4 eq) dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour.

    • Cool the ylide solution to -78 °C and add a solution of N-Boc-5-chloroisatin (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield N-Boc-5-chloro-3-methyleneindolin-2-one.

Part 2: Asymmetric Michael-Initiated Ring-Closure (MIRC) Reaction

This is the crucial stereochemistry-defining step, where a chiral organocatalyst directs the enantioselective formation of the spirocyclopropane ring.[4]

  • Materials:

    • N-Boc-5-chloro-3-methyleneindolin-2-one

    • Diethyl bromomalonate

    • Chiral cinchona alkaloid-derived squaramide catalyst

    • Toluene

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a solution of N-Boc-5-chloro-3-methyleneindolin-2-one (1.0 eq) and diethyl bromomalonate (1.2 eq) in toluene at room temperature, add the chiral squaramide catalyst (0.1 eq).

    • Add powdered anhydrous NaHCO₃ (2.0 eq) to the mixture.

    • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched N-Boc-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Parameter Value Rationale/Reference
Catalyst Loading 10 mol%Optimizes reaction rate while minimizing cost.[4]
Temperature Room TemperatureMild conditions are generally sufficient for this transformation.[4]
Solvent TolueneA common non-polar solvent for this type of reaction.
Base NaHCO₃A mild inorganic base to facilitate the reaction.
Typical Yield 80-95%Based on analogous reactions in the literature.
Typical ee >90%Cinchona-based catalysts are known for high enantioselectivity.[4]
Part 3: Post-Cyclopropanation Modifications

3.1. Deprotection of the N-Boc Group

  • Materials:

    • N-Boc-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected spirooxindole (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to give 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one.

3.2. Reduction of the Oxindole Carbonyl Group

The reduction of the amide carbonyl to a methylene group furnishes the desired indoline core.

  • Materials:

    • 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

    • Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the deprotected spirooxindole (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add BH₃·THF solution (3.0 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 6-8 hours.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1 M HCl.

    • Basify the mixture with aqueous NaOH solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the free base, 5'-Chlorospiro[cyclopropane-1,3'-indoline].

3.3. Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt for better stability and handling.[5]

  • Materials:

    • 5'-Chlorospiro[cyclopropane-1,3'-indoline] (free base)

    • Anhydrous diethyl ether (Et₂O)

    • Hydrogen chloride solution (2.0 M in diethyl ether)

  • Procedure:

    • Dissolve the free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • A precipitate will form upon addition of the HCl solution.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride as a stable solid.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. The key to this synthesis is a highly enantioselective organocatalytic cyclopropanation reaction. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this and structurally related compounds for further investigation.

References

  • Cao, Z.-Y., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2(6), 649-653. [Link]

  • Manna, A., Joshi, H., & Ghorai, M. K. (2022). Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry, 88(1), 339-351. [Link]

  • Kamal, A., Ramana, A. V., Ramu, R., & Maurya, R. A. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4547-4552. [Link]

  • Maurya, R. A., Kumar, A., Kumar, B. S., & Kamal, A. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(73), 38785-38789. [Link]

  • Wang, J. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(37), 11364-11365. [Link]

  • ResearchGate. (n.d.). Michael-initiated ring-closure approach for access to nitrocyclopropanes. Retrieved from [Link]

  • Hong, B.-C., Chaudhari, P. D., Wen, C.-L., & Lee, G.-H. (2018). Asymmetric Synthesis of Spirocyclopentane Oxindoles Containing Four Consecutive Stereocenters and Quaternary α-Nitro Esters via Organocatalytic Enantioselective Michael–Michael Cascade Reactions. ACS Omega, 3(8), 9875-9888. [Link]

  • Malaria World. (2025). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from [Link]

  • Islam, M. R., Khayer, K., & Islam, M. R. (2008). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 21(1), 76-85. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4547-4552. [Link]

Sources

Application Note: 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Content Focus: Scaffold Rationale, Synthetic Methodologies, and Pharmacokinetic Optimization

Executive Summary & Structural Rationale

Navigating the multi-parameter optimization phase of drug discovery requires building blocks that can simultaneously improve target affinity and pharmacokinetic (PK) profiles. 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride has emerged as a highly privileged scaffold in modern medicinal chemistry[1].

The strategic spiro-fusion of a cyclopropane ring onto the indoline core fundamentally alters the three-dimensional geometry of the molecule. By increasing the fraction of sp3-hybridized carbons (Fsp3), the spirocyclopropyl group restricts conformational flexibility, which often translates to enhanced target affinity by pre-organizing the molecule for the binding pocket[2]. Furthermore, the introduction of cyclopropyl groups is a proven strategy to improve metabolic stability, limit peptide hydrolysis, and reduce plasma clearance[2].

The 5'-chloro substituent serves a dual purpose: it acts as an electron-withdrawing group that blocks the metabolically soft C5 position from cytochrome P450 (CYP450) mediated oxidation, and it provides opportunities for halogen bonding within target active sites[3]. The hydrochloride salt form is utilized to prevent atmospheric oxidation of the secondary amine during long-term storage, ensuring a highly pure starting material for library synthesis[1].

LogicalRelationships Core 5'-Chlorospiro [cyclopropane-1,3'-indoline] Spiro Spirocyclopropane Ring Core->Spiro Chloro 5'-Chloro Substituent Core->Chloro Indoline Indoline Nitrogen Core->Indoline Fsp3 Increased Fsp3 & Solubility Spiro->Fsp3 Alters 3D geometry Rigidity Conformational Rigidity Spiro->Rigidity Locks conformation Metabolic Metabolic Stability (CYP450) Chloro->Metabolic Blocks C5 oxidation Halogen Halogen Bonding Potential Chloro->Halogen Enhances affinity Deriv Vector for N-Acylation / Alkylation Indoline->Deriv Predictable reactivity

Logical relationship of structural features to pharmacokinetic and pharmacodynamic outcomes.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the building block is critical for predicting the behavior of downstream derivatives. The low molecular weight and optimal topological polar surface area (TPSA) make it an ideal starting point that leaves ample room for elaboration without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Properties & Causality

PropertyValueCausality / Significance in Drug Design
Molecular Weight 216.10 g/mol [1]Low MW allows for extensive N-derivatization while maintaining optimal ligand efficiency (LE).
TPSA 12.0 Ų[1]Highly lipophilic baseline; ensures that final elaborated compounds can achieve CNS penetration if required.
Physical State Solid (HCl Salt)The HCl salt neutralizes the lone pair on the indoline nitrogen, preventing oxidative degradation and ensuring shelf stability.
XLogP3 ~2.2Favorable lipophilicity for passive membrane permeability, balanced by the sp3-rich cyclopropane ring.
Application Paradigm: Non-Covalent Notum Inhibitors

A definitive example of this scaffold's utility is found in the optimization of inhibitors for Notum, a carboxylesterase that negatively regulates Wnt signaling. Early Notum inhibitors relied on covalent mechanisms, which often carry risks of off-target acylation and idiosyncratic toxicity.

By utilizing the spiro[cyclopropane-1,3'-indoline] core, researchers successfully designed a switch to highly potent non-covalent inhibitors[3]. The spiro-cyclopropyl group acts as a perfect steric fit for the enzyme's palmiteolate pocket. When combined with the 5'-chloro substituent, the scaffold achieved single-digit nanomolar activity (e.g., IC50 = 0.0035 µM) by maximizing shape complementarity and establishing a water-mediated hydrogen bond network[3].

Workflow Start 5'-Chlorospiro[cyclopropane-1,3'-indoline] HCl FreeBase Step 1: Free-Basing (DIPEA in DCM) Start->FreeBase Acylation Step 2: N-Acylation (R-COCl addition at 0°C) FreeBase->Acylation IPC In-Process Control (LC-MS >95% conversion) Acylation->IPC IPC->Acylation Fail (Add Reagents) Purification Step 3: Flash Chromatography IPC->Purification Pass Assay Step 4: Biochemical Assay (Notum-OPTS Screen) Purification->Assay ADME Step 5: Microsomal Stability (HLM/MLM Clearance) Assay->ADME IC50 < 10 nM Hit Lead Compound Selection ADME->Hit High Stability

Synthetic and screening workflow for indoline-based non-covalent inhibitor generation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but embed causality and self-validation to ensure reproducibility.

Protocol A: Free-Basing and N-Acylation of the Indoline Scaffold

Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the electrophile (acid chloride) reacts exclusively with the indoline nitrogen.

Step-by-Step Methodology:

  • Preparation: Suspend 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Free-Basing: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at room temperature. Stir for 15 minutes. The suspension will clarify as the free base dissolves.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (1.2 equiv, 0.6 mmol) dissolved in 1 mL of DCM. Causality: Cooling prevents exothermic degradation and suppresses di-acylation or ring-opening side reactions.

  • Self-Validation Checkpoint (IPC): After 2 hours of stirring at room temperature, remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Rule: The reaction is complete only if the m/z peak for the starting free base (M+H 180.0) is absent and the product peak is >95% by UV integration. If unreacted starting material remains, add an additional 0.2 equivalents of acid chloride.

  • Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 5 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Profiling)

Causality: To confirm that the 5'-chloro and spirocyclopropyl groups successfully shield the molecule from metabolism, it must be tested against Human Liver Microsomes (HLM). A pre-incubation step without NADPH is critical to differentiate enzymatic CYP450 degradation from chemical instability or non-specific protein binding.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the synthesized indoline derivative to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoint: The assay must include Verapamil as a high-clearance positive control. Validation Rule: The protocol is considered valid only if Verapamil exhibits >80% depletion at 30 minutes, confirming the enzymatic viability of the microsomes.

Quantitative Data Presentation

The structural modifications provided by this building block yield measurable improvements in both potency and metabolic stability. Table 2 summarizes the pharmacological optimization observed when transitioning from a basic indoline to the 5'-chlorospiro[cyclopropane-1,3'-indoline] scaffold in the context of Notum inhibition[3].

Table 2: Comparative Pharmacological Profile (Scaffold Optimization)

Compound Scaffold (N-Acylated)Notum IC50 (µM)Intrinsic Clearance (µL/min/mg)Mechanistic Observation
Unsubstituted Indoline 0.15045.2Rapid CYP-mediated oxidation at the C5 position; flexible conformation limits binding.
5'-Chloro Indoline 0.04218.5Halogen bonding improves target affinity; C5 soft spot is blocked, reducing clearance.
5'-Chlorospiro[cyclopropane-1,3'-indoline] 0.0035[3]< 5.0Spiro-ring optimally fills the hydrophobic pocket; rigid vector maximizes non-covalent interactions[3].
References
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride | C10H11Cl2N | CID 131676463 - PubChem.
  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - ResearchG
  • cas 174-66-3|| where to buy Spiro[cyclopropane-1,3'-indoline] - Chemenu.

Sources

Application Notes and Protocols: In Vitro Biological Screening of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spirooxindole scaffold is a prominent structural motif in a variety of natural products and has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Compounds incorporating this core structure have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[1][3][4][5][6][7] The unique three-dimensional arrangement of spiro-heterocyclic compounds allows for strong interactions with biological targets.[8] 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, a member of this promising class of molecules, presents an intriguing candidate for biological screening. The presence of a chlorine atom at the 5' position of the indoline ring and the cyclopropane moiety may confer unique pharmacological properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. The protocols detailed herein are designed to first assess the compound's general cytotoxicity and then to probe a key, well-documented mechanism of action for related spiro-oxindole compounds: the inhibition of the MDM2-p53 protein-protein interaction. Further assays are described to elucidate the downstream cellular consequences of this inhibition, such as apoptosis and cell cycle arrest. Additionally, alternative screening avenues for anti-inflammatory and antibacterial activities are presented.

Part 1: Primary Screening - General Cytotoxicity Assessment

A crucial first step in the evaluation of any potential therapeutic agent is to determine its cytotoxic profile across a panel of cell lines. This initial screening helps to identify a concentration range for further mechanistic studies and provides a preliminary indication of potential anticancer activity and selectivity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), HCT116 p53+/+ and p53-/- (colon))[3][9]

  • Non-cancerous human cell line (e.g., hTERT-RPE1) for selectivity assessment

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Presentation for IC50 Values (µM)

Cell Line5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochlorideDoxorubicin (Positive Control)
MCF-7Experimental ValueKnown Value
HepG2Experimental ValueKnown Value
A549Experimental ValueKnown Value
HCT116 p53+/+Experimental ValueKnown Value
HCT116 p53-/-Experimental ValueKnown Value
hTERT-RPE1Experimental ValueKnown Value

Part 2: Mechanistic Screening - Targeting the MDM2-p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[10] Inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53.[10] Several spiro-oxindole derivatives have been identified as inhibitors of this interaction.[11]

MDM2_p53_Pathway cluster_0 Normal Cellular Stress (e.g., DNA Damage) cluster_1 p53-Mediated Tumor Suppression cluster_2 MDM2 Regulation cluster_3 Therapeutic Intervention stress Cellular Stress p53_activation p53 Activation stress->p53_activation p21 p21 p53_activation->p21 apoptosis_proteins Apoptosis Proteins (e.g., BAX, PUMA) p53_activation->apoptosis_proteins mdm2 MDM2 p53_activation->mdm2 Negative Feedback cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis degradation p53 Degradation mdm2->degradation spiro_compound 5'-Chlorospiro[cyclopropane-1,3'-indoline] HCl spiro_compound->mdm2 Inhibition

Caption: MDM2-p53 signaling pathway and point of intervention.

Protocol 2: HTRF Assay for MDM2-p53 Interaction

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions. This assay measures the disruption of the MDM2-p53 interaction by a small molecule inhibitor.

Materials:

  • Recombinant human MDM2 protein (e.g., GST-tagged)[12]

  • Biotinylated p53 peptide

  • Europium cryptate-labeled anti-GST antibody[12]

  • Streptavidin-XL665

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Add serial dilutions of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride to the wells of a 384-well plate.

  • Reagent Preparation: Prepare a mix of GST-MDM2 and biotin-p53 peptide in assay buffer. Prepare a separate mix of anti-GST-Eu(K) and SA-XL665.

  • Incubation: Add the MDM2/p53 mix to the wells and incubate for 30 minutes at room temperature.

  • Detection: Add the antibody/SA mix to the wells and incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

Data Analysis: The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated. Inhibition is determined relative to controls (no inhibitor for high signal, no MDM2 for low signal). IC50 values are calculated from a dose-response curve.

Protocol 3: Western Blot for p53 and p21 Upregulation

If the compound inhibits the MDM2-p53 interaction, cellular levels of p53 and its downstream target p21 should increase.[9]

Materials:

  • HCT116 p53+/+ cells

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

  • RIPA lysis buffer

  • Proteinase and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-p53, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat HCT116 p53+/+ cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Lysis: Harvest and lyse the cells in RIPA buffer with inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Part 3: Cellular Phenotypic Screening - Apoptosis and Cell Cycle Analysis

Activation of p53 can lead to apoptosis or cell cycle arrest.[9] Flow cytometry is a powerful tool to quantify these cellular outcomes.

a_workflow cluster_workflow Apoptosis and Cell Cycle Analysis Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed and Treat Cells (e.g., DU-145, HCT116) harvest Harvest Cells (Trypsinization) start->harvest stain_annexin Stain with Annexin V-FITC and Propidium Iodide harvest->stain_annexin fix_cells Fix Cells (e.g., 70% Ethanol) harvest->fix_cells analyze_apoptosis Analyze by Flow Cytometry (Apoptotic Population) stain_annexin->analyze_apoptosis stain_pi Stain with Propidium Iodide and RNase A fix_cells->stain_pi analyze_cellcycle Analyze by Flow Cytometry (DNA Content) stain_pi->analyze_cellcycle

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Protocol 4: Annexin V-FITC/Propidium Iodide Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 5: Cell Cycle Analysis with Propidium Iodide

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • 70% cold ethanol

  • Propidium Iodide/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in PI/RNase A staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Interpretation: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[13]

Part 4: Alternative Screening Assays

Based on the broad activities of the spirooxindole scaffold, it is prudent to consider other potential biological activities.

Protocol 6: In Vitro COX Inhibition Assay

Some spiro-oxindole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

Principle: A colorimetric or fluorometric COX inhibitor screening assay can be used to measure the peroxidase activity of COX-1 and COX-2. The assay monitors the appearance of a colored or fluorescent product.

Brief Protocol:

  • Incubate purified COX-1 or COX-2 enzyme with the test compound.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the product formation using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 7: In Vitro Antibacterial Susceptibility Testing

Spiro-indoline-heterocycles have shown promise as antimicrobial agents.[7]

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Brief Protocol (Broth Microdilution):

  • Prepare serial dilutions of the compound in a 96-well plate with bacterial growth medium.

  • Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).[7]

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride belongs to a class of compounds with significant therapeutic potential. The screening cascade outlined in this document provides a robust framework for its initial in vitro characterization. Beginning with broad cytotoxicity screening, followed by targeted mechanistic assays for MDM2-p53 inhibition, and culminating in phenotypic analyses of apoptosis and cell cycle progression, researchers can efficiently elucidate the primary mechanism of action of this compound. The inclusion of alternative screening protocols for anti-inflammatory and antibacterial activities allows for a comprehensive evaluation of its biological profile. This structured approach will facilitate the identification of promising lead compounds for further preclinical development.

References

  • Butsi, K.R. (2025, July 24). Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. University of the Witwatersrand, South Africa.
  • [No Author]. (n.d.). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. RSC Publishing.
  • [No Author]. (n.d.). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PMC.
  • [No Author]. (n.d.). Synthesis, Docking and In Vitro Evaluation of Spiroindoline‐3,2'‐Quinazoline Derivatives. Wiley Online Library.
  • [No Author]. (2025, January 5). Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells. MDPI.
  • Gonzalez, A.Z., et al. (n.d.). Novel Inhibitors of the MDM2-p53 Interaction Featuring Hydrogen-bond Acceptors as Carboxylic Acid Isosteres. AWS.
  • [No Author]. (2023, February 20). Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment. MDPI.
  • [No Author]. (2015, February 20). Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation. Oncotarget.
  • [No Author]. (2023, October 8). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI.
  • [No Author]. (n.d.). Structure and in vitro activity of exemplary MDM2 inhibitors based on 6 membered ring: piperidinone and morpholinone scaffolds. ResearchGate.
  • [No Author]. (n.d.). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing.
  • [No Author]. (2025, November 1). COMPUTATIONAL DESIGN, SYNTHESIS, ANALYSIS AND EVALUATION OF NEW SPIRO [INDOLINE-THIAZOLIDINE] DERIVATIVES FOR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Radwan, A.A., et al. (2021, February 12). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta Pharmaceutica.
  • [No Author]. (n.d.). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. ScienceDirect.
  • National Center for Biotechnology Information. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. PubChem. Available from: [Link]

  • [No Author]. (2023, November 16). In vitro and in silico evaluation of the antimicrobial and antioxidant activities of spiropyrazoline oxindole congeners. Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline]. PubChem. Available from: [Link]

  • Kamal, A., et al. (2015, October 15). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Application Notes and Protocols for the Preparation of Active Pharmaceutical Ingredients (APIs) from 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Spiroindoline Scaffold in Modern Drug Discovery

The spiroindoline scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and rigid framework.[1][2][3] This unique topology allows for the precise spatial orientation of substituents, enabling highly specific interactions with biological targets.[4] The spirocyclic nature of these compounds often leads to improved pharmacological properties, such as enhanced binding affinity, selectivity, and metabolic stability, compared to their flatter aromatic counterparts.[1][3] Spiroindolines and their oxidized counterparts, spirooxindoles, are found in a variety of natural products and have been incorporated into a wide range of biologically active molecules, demonstrating activities as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]

The starting material, 5'-Chlorospiro[cyclopropane-1,3'-indoline][8][9], represents a valuable building block for the synthesis of novel APIs. The presence of a chlorine atom on the aromatic ring provides a handle for further functionalization, while the secondary amine of the indoline core is readily amenable to substitution, allowing for the introduction of diverse pharmacophores. This application note provides a detailed protocol for the N-arylation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] as a representative example of its utility in the synthesis of potential APIs.

Strategic Approach to API Synthesis: N-Arylation via Buchwald-Hartwig Amination

A common and powerful method for the functionalization of amines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[10][11] This reaction is particularly well-suited for the N-arylation of the indoline nitrogen in our starting material. The protocol described below outlines the synthesis of a hypothetical, yet representative, API candidate by coupling 5'-Chlorospiro[cyclopropane-1,3'-indoline] with a substituted aryl bromide.

The chosen reaction exemplifies a modular approach to drug discovery, where the spiroindoline core provides the foundational scaffold and the coupled aromatic component can be varied to modulate the biological activity. This strategy allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Workflow Overview

The overall workflow for the synthesis of the target API from the starting spiroindoline is depicted in the following diagram. This process involves the coupling of the starting material with an appropriate aryl halide, followed by purification and characterization of the final product.

API Synthesis Workflow start Starting Material 5'-Chlorospiro[cyclopropane-1,3'-indoline] reaction Buchwald-Hartwig Cross-Coupling Reaction start->reaction reagents Reagents Aryl Halide, Palladium Catalyst, Ligand, Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization api Final API Product characterization->api

Caption: Overall workflow for the synthesis of an API from 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Detailed Protocol: Synthesis of a Representative N-Aryl Spiroindoline API

This protocol details the synthesis of a representative API via a palladium-catalyzed Buchwald-Hartwig N-arylation.

Reaction Scheme

Caption: General reaction scheme for the N-arylation of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Notes
5'-Chlorospiro[cyclopropane-1,3'-indoline]1538359-43-1179.651.0Starting material
Substituted Aryl BromideVariableVariable1.2Coupling partner
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02Catalyst
Xantphos161265-03-8578.680.04Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.101.4Base
Toluene108-88-392.145 mLAnhydrous solvent
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49As neededFor quenching
Ethyl acetate141-78-688.11As neededFor extraction
BrineN/AN/AAs neededFor washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying
Silica gel7631-86-960.08As neededFor column chromatography
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry oven-dried Schlenk flask, add 5'-Chlorospiro[cyclopropane-1,3'-indoline] (1.0 mmol), the substituted aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl spiroindoline product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Trustworthiness and Self-Validation

The protocol described above is based on well-established and widely utilized Buchwald-Hartwig amination methodology.[11] The reliability of this reaction is high across a broad range of substrates. To ensure the successful execution of this protocol, the following points are critical:

  • Anhydrous and Inert Conditions: The palladium catalyst is sensitive to air and moisture. Therefore, the use of dry solvents and glassware, along with an inert atmosphere, is crucial for achieving high yields.

  • Purity of Reagents: The purity of the starting materials, catalyst, ligand, and base will directly impact the outcome of the reaction.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

The 5'-Chlorospiro[cyclopropane-1,3'-indoline] scaffold is a versatile starting material for the synthesis of novel API candidates. The protocol detailed in this application note for N-arylation via Buchwald-Hartwig amination provides a robust and adaptable method for the elaboration of this core structure. By modifying the aryl halide coupling partner, a diverse range of compounds can be synthesized, facilitating the exploration of new chemical space in the pursuit of innovative therapeutics. The principles and techniques outlined herein are broadly applicable to researchers and scientists in the field of drug development.

References

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Expert Opinion on Drug Discovery, 15(4), 449-469.
  • Rapid assembly of functionalised spirocyclic indolines by palladium-catalysed dearomatising diallylation of indoles with allyl acetate. (2014). Chemistry – A European Journal, 20(48), 15913-15917.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2018). Molecules, 23(7), 1644.
  • Medicinal applications of spirooxindole and its derivatives. (2025).
  • Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2−p53 Interaction. (2006). Journal of Medicinal Chemistry, 49(12), 3442-3445.
  • Synthesis of Functionalized Spiroindolines via Palladium-Catalyzed Methine C–H Arylation. (2013). Organic Letters, 15(6), 1326-1329.
  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. (2020). Organic Chemistry Frontiers, 7(12), 1474-1479.
  • A palladium-catalyzed cascade process for spirooxindole: an alternative way for the synthesis of spiro(indoline-3,2′-quinazolin). (2021). RSC Advances, 11(12), 6828-6832.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Proposed synthetic route to spirocyclic indolines. (2014).
  • A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (2018). RSC Advances, 8(28), 15863-15869.
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (2020). Request PDF.
  • A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (2018). RSC Advances.
  • Application Notes and Protocols for the Chemical Synthesis and Purification of Idelalishib for Labor
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (2020). ChemRxiv.
  • A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. (2018).
  • Synthesis of 3,3-Spiroindolines via FeCl3-Mediated Cyclization of Aryl- or Alkene-Containing 3-Substituted N–Ac Indoles. (2016). Organic Letters, 18(7), 1642-1645.
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (2026).
  • Processes for preparation of idelalisib and intermediates thereof. (2016).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4201.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). PubMed.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. (n.d.). PubChem.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2014). RSC Advances, 4(92), 50675-50679.
  • 5'-CHLOROSPIRO[CYCLOPROPANE-1,3'-INDOLINE]. (n.d.). Merck.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023).
  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers, 8(3), 488-539.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. (n.d.). PubChem.

Sources

Laboratory handling, storage, and safety protocols for spiro-indoline hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Handling, Storage, and Safety Protocols for Spiro-Indoline Hydrochloride Salts

Introduction & Chemical Causality

Spiro-indolines and their derivatives (such as the spiroindolone antimalarial clinical candidate KAE609/cipargamin) represent a highly privileged class of scaffolds in modern drug discovery [1]. Characterized by a high degree of sp³-hybridized carbon character, these compounds offer complex 3D geometry that enhances target specificity. However, the spiro-indoline free base typically suffers from poor aqueous solubility (often <10 µM) and moderate-to-poor bioavailability [2].

To mitigate this, researchers routinely convert these compounds into hydrochloride (HCl) salts . The causality behind this formulation strategy is fundamental: protonating the basic nitrogen (typically located within the spiro-fused piperidine or pyrrolidine ring) significantly increases the molecular dipole moment. This lowers the crystal lattice energy required for dissolution, enhancing dipole-dipole interactions with aqueous media and improving both in vitro assay compatibility and in vivo absorption.

Environmental Health & Safety (EHS) Protocols

Before handling spiro-indoline HCl salts, personnel must understand the inherent biological and chemical hazards associated with this chemotype:

  • Off-Target Liabilities: Early-stage spiro-indoline hits frequently exhibit off-target cytotoxicity and hERG channel affinity (often IC₅₀ < 2.0 µM) due to their lipophilic, basic amine nature [3].

  • Cellular Effects: Certain spiroindolones (e.g., cipargamin) are potent inhibitors of plasma membrane ATPases (like PfATP4), and accidental exposure can induce rapid osmotic dysregulation and cell swelling [4].

  • Handling Precautions: The HCl salt form is highly prone to static charge buildup and aerosolization. Powders must be weighed in a ductless weighing enclosure or a Class II Type B2 biological safety cabinet. Standard PPE (nitrile gloves, anti-static lab coats, and safety goggles) is mandatory.

Physicochemical Properties & Storage Logic

The transition from a free base to an HCl salt introduces hygroscopicity . If exposed to ambient humidity, the salt can absorb moisture, leading to localized drops in pH and subsequent acid-catalyzed hydrolysis or ring-opening of the spiro system.

  • Solid Storage: Store lyophilized powders at -20°C to -80°C in tightly sealed, light-resistant amber vials housed within a desiccator.

  • Solution Storage: Stock solutions should be prepared in anhydrous Dimethyl Sulfoxide (DMSO). Because spiro-indolines are prone to precipitation upon temperature fluctuations, avoid repeated freeze-thaw cycles . Solutions must be aliquoted (e.g., 5–10 µL volumes) and thawed only once immediately prior to use[4].

Experimental Workflows & Methodologies

Protocol A: Reconstitution and In Vivo Formulation

Because aqueous solubility remains a limiting factor even for the salt form at high concentrations, a structured vehicle is required for in vivo dosing to prevent precipitation.

  • Primary Stock (In Vitro): Dissolve the spiro-indoline HCl powder in anhydrous DMSO to yield a 10 mM to 30 mM stock. Vortex for 30 seconds and sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • In Vivo Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (v/v) [2].

  • Stepwise Addition (Critical):

    • Add the required volume of the DMSO stock to the vial.

    • Add PEG300 and vortex thoroughly to ensure the compound is coated in the polymer matrix.

    • Add Tween-80 and vortex again.

    • Slowly add the aqueous saline dropwise while continuously vortexing. This stepwise polarity gradient prevents the spiro-indoline from crashing out of solution.

G Start Spiro-Indoline HCl Salt (Solid Powder) Storage Desiccated Storage (-20°C, Protect from Light) Start->Storage Receive & Store Stock Primary Stock Solution (10-30 mM in Anhydrous DMSO) Storage->Stock Reconstitute (Fume Hood) Aliquots Aliquot Preparation (Avoid Freeze-Thaw) Stock->Aliquots Dispense InVitro In Vitro Assays (Aqueous Buffer Dilution) Aliquots->InVitro <1% Final DMSO InVivo In Vivo Formulation (DMSO/PEG300/Tween-80/Saline) Aliquots->InVivo Stepwise Vehicle Prep

Caption: Workflow for handling, storage, and formulation of spiro-indoline HCl salts.

Protocol B: Liver Microsomal Stability Assay

Causality: Spiro-indolines frequently exhibit excellent potency but poor metabolic stability. The high sp³ character and basic amine sites make them prime targets for N-demethylation and oxidation by hepatic cytochromes, particularly CYP2D6 [3]. This self-validating protocol measures intrinsic clearance ( CLint​ ).

  • Preparation: Dilute the spiro-indoline stock to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human, rat, or mouse liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., KAE609[M+6] or dextromethorphan) to precipitate proteins and halt CYP activity [1].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

G Prep Test Compound (1 µM Spiro-Indoline) Microsomes Liver Microsomes (0.5 mg/mL, pH 7.4) Prep->Microsomes NADPH NADPH Regeneration System Addition Microsomes->NADPH Incubate Incubation (37°C, 0-60 min) NADPH->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis (Calculate CL_int) Quench->LCMS

Caption: Step-by-step logic for evaluating the microsomal stability of spiro-indoline compounds.

Quantitative Data Summary

The following table summarizes the typical ADME/Tox profile shifts observed when optimizing a spiro-indoline free base hit into a lead-like hydrochloride salt, demonstrating the necessity of salt screening and metabolic optimization [3].

Property / ParameterEarly Spiro-Indoline Hit (Free Base)Optimized Lead (HCl Salt)Causality / Assay Note
Aqueous Solubility (pH 7.4) < 5 µM> 50 µMProtonation increases dipole moment, lowering lattice energy.
Microsomal Stability ( CLint​ ) > 100 mL/min/kg (Rapidly cleared)< 20 mL/min/kg (Stable)N-demethylation mitigated via steric hindrance/fluorination.
hERG Inhibition (IC₅₀) 2.0 µM (High risk)> 30 µM (Low risk)Achieved by reducing overall lipophilicity (clogP < 3.0).
CYP2D6 Inhibition Potent InhibitorMinimal InhibitionStructural tuning of the basic amine center.
Optimal Storage Ambient, Dry-20°C, DesiccatedHCl salts are highly hygroscopic and prone to hydrolysis.

References

  • A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin) . Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles . Journal of Medicinal Chemistry. URL:[Link]

  • Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Compounds . Antimicrobial Agents and Chemotherapy. URL:[Link]

Troubleshooting & Optimization

How to improve reaction yield in 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif found in various biologically active natural products and pharmaceutical agents.[1][2][3] Its unique three-dimensional architecture imparts desirable pharmacological properties. The 5'-chloro substituent can further modulate these properties, making the title compound a valuable building block in drug discovery.

This guide will focus on a likely synthetic approach, which involves the formation of the spiro-cyclopropane ring onto a pre-functionalized 5-chloroindoline precursor, followed by hydrochloride salt formation. We will address potential yield-limiting steps and offer data-driven solutions.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Q1: My cyclopropanation reaction is showing low conversion or failing completely. What are the likely causes?

Low or no yield in the cyclopropanation step is a frequent challenge. The success of this reaction is highly dependent on the chosen method and reaction conditions.

  • Inefficient Carbene Precursor Generation: Many cyclopropanation reactions proceed via a carbene or carbenoid intermediate.[4] If you are using a diazo compound, ensure it is of high purity and handled appropriately, as they can be unstable.[5] For methods using tosylhydrazones, the in-situ generation of the diazo species is critical.[5][6]

    • Solution: Verify the purity of your carbene precursor. For tosylhydrazone methods, ensure your base is sufficiently strong and anhydrous to facilitate the elimination reaction.

  • Catalyst Inactivity: Transition metal catalysts (e.g., copper, rhodium, manganese) are often employed to facilitate carbene transfer.[4][7][8]

    • Solution: Ensure your catalyst is not deactivated. Use fresh, high-purity catalyst. Consider activation procedures if applicable. The choice of ligands can also dramatically impact catalyst efficacy.[8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration are critical parameters.

    • Solution: Systematically screen reaction temperatures. Some cyclopropanations require elevated temperatures to proceed at a reasonable rate[7], while others benefit from lower temperatures to improve selectivity and stability of intermediates[8]. The choice of solvent can influence solubility and reactivity; consider screening a range of aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

Q2: I'm observing significant formation of side products during the cyclopropanation step. How can I improve selectivity?

Side product formation often competes with the desired cyclopropanation.

  • Homodimerization of the Carbene: The carbene intermediate can react with itself to form an alkene, a common side reaction.

    • Solution: Employ slow addition of the carbene precursor to the reaction mixture. This maintains a low concentration of the carbene at any given time, favoring the intermolecular reaction with the indole over dimerization.

  • C-H Insertion: The carbene may insert into solvent or substrate C-H bonds.

    • Solution: Choose a solvent that is less susceptible to C-H insertion. For instance, using benzene or tert-butanol can sometimes minimize this side reaction. Protecting the N-H of the indoline with a suitable protecting group (e.g., Boc, Ac) can prevent insertion into the N-H bond and may also influence the stereochemical outcome.[7][8]

Q3: The chlorination of the indoline ring is giving me a mixture of isomers. How can I achieve better regioselectivity for the 5-position?

Direct chlorination of the indoline ring can be challenging to control.

  • Reaction Pathway: A common and effective method involves a multi-step process starting from indoline.[9][10] This typically involves:

    • N-Acylation: Protection of the nitrogen with an acyl group (e.g., acetyl chloride or acetic anhydride). This deactivates the nitrogen and directs electrophilic substitution to the aromatic ring.

    • Chlorination: Introduction of chlorine at the 5-position.

    • De-acylation: Removal of the protecting group.

  • Solution: Following this established multi-step pathway generally provides better control and higher yields of the desired 5-chloroindoline isomer compared to direct chlorination.[9][11]

Q4: My final hydrochloride salt precipitation is resulting in an oil or is difficult to filter. What can I do?

The physical properties of hydrochloride salts can vary significantly.

  • Solvent Choice: The choice of solvent for precipitation is crucial.

    • Solution: Use a solvent system where the free base is soluble, but the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or ethyl acetate. Adding a co-solvent can sometimes improve the crystallinity of the product.

  • Rate of Addition: Rapid addition of hydrochloric acid can lead to the formation of an oil.

    • Solution: Add the HCl solution (e.g., HCl in ether or isopropanol) slowly to a stirred solution of the free base. Seeding with a small crystal of the product, if available, can also promote crystallization.

  • Water Content: The presence of water can sometimes hinder crystallization.

    • Solution: Ensure your solvents are anhydrous. The use of ethereal HCl is often preferred.

Part 2: Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride?

A common approach would be a convergent synthesis:

  • Synthesis of 5-Chloroindoline: This can be prepared from indoline via N-acylation, followed by chlorination and deprotection.[9][11]

  • Cyclopropanation: Reaction of 5-chloroindoline (or a suitably N-protected derivative) with a cyclopropanating agent. This could involve a Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound.[7][12]

  • Hydrochloride Salt Formation: Treatment of the purified 5'-Chlorospiro[cyclopropane-1,3'-indoline] free base with hydrochloric acid.[13][14]

Workflow for Synthesis

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Spirocyclization cluster_2 Part C: Salt Formation Indoline Indoline N_Acyl_Indoline N-Acyl Indoline Indoline->N_Acyl_Indoline Acylation N_Acyl_5_Chloro N-Acyl-5-chloroindoline N_Acyl_Indoline->N_Acyl_5_Chloro Chlorination Chloroindoline 5-Chloroindoline N_Acyl_5_Chloro->Chloroindoline Deprotection Spiro_Free_Base 5'-Chlorospiro[cyclopropane- 1,3'-indoline] (Free Base) Chloroindoline->Spiro_Free_Base Cyclopropanation (e.g., with Cu or Rh catalyst) Carbene_Precursor Carbene Precursor (e.g., Diazoacetate) Carbene_Precursor->Spiro_Free_Base Cyclopropanation (e.g., with Cu or Rh catalyst) Final_Product 5'-Chlorospiro[cyclopropane- 1,3'-indoline] Hydrochloride Spiro_Free_Base->Final_Product Protonation HCl Hydrochloric Acid HCl->Final_Product Protonation

Caption: Plausible synthetic workflow for the target compound.

Q: Which cyclopropanation method is likely to give the best yield?

The optimal method will depend on the specific substrate and available resources.

  • Transition-Metal Catalyzed Cyclopropanation: Methods using catalysts like copper or rhodium with diazo compounds are often high-yielding and can offer good stereocontrol.[8] Manganese-catalyzed reactions have also been reported.[7]

  • Simmons-Smith Cyclopropanation: This classic method using a zinc-copper couple and diiodomethane is a reliable option, particularly for electron-rich olefins.[12]

A comparison of common cyclopropanation conditions is presented below:

MethodReagentsTypical CatalystTemperatureAdvantagesDisadvantages
Diazo Compound Ethyl diazoacetateCu(I) or Rh(II) complexes-5 to 80 °CHigh yields, potential for stereocontrolDiazo compounds can be hazardous
Tosylhydrazone Aldehyde/Ketone + TosylhydrazideNone (Base mediated)Room Temp to RefluxSafer alternative to diazo compoundsMay require stronger conditions
Simmons-Smith Diiodomethane, Zn(Cu) coupleNoneRoom Temp to RefluxStereospecific, good for many alkenesStoichiometric zinc waste

Q: How does N-protection of the indoline affect the cyclopropanation reaction?

Protecting the indoline nitrogen (e.g., with a Boc or acetyl group) can have several benefits:

  • Prevents N-H Insertion: It eliminates the possibility of the carbene inserting into the N-H bond, a potential side reaction.

  • Improves Solubility: The protected intermediate may have better solubility in organic solvents commonly used for cyclopropanation.

  • Influences Stereoselectivity: The steric bulk of the protecting group can influence the facial selectivity of the cyclopropanation, potentially leading to higher diastereoselectivity.[8]

Q: What is the best way to form the hydrochloride salt?

The goal is to protonate the basic indoline nitrogen to form the salt.[13]

  • Procedure: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate, diethyl ether, or methanol). Add a solution of hydrogen chloride (typically 1 to 1.2 equivalents) in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: The resulting solid can be collected by filtration, washed with the precipitation solvent, and dried under vacuum.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield start Low Yield Observed check_starting_material Are starting materials pure? start->check_starting_material purify_sm Purify starting materials (distillation, recrystallization) check_starting_material->purify_sm No check_conditions Are reaction conditions optimal? check_starting_material->check_conditions Yes purify_sm->start optimize_conditions Systematically vary: - Temperature - Solvent - Concentration check_conditions->optimize_conditions No check_reagents Are reagents/catalyst active? check_conditions->check_reagents Yes optimize_conditions->start use_fresh_reagents Use fresh, high-purity reagents and catalyst check_reagents->use_fresh_reagents No analyze_byproducts Analyze byproducts (NMR, LC-MS) to identify side reactions check_reagents->analyze_byproducts Yes use_fresh_reagents->start modify_procedure Modify procedure to minimize side reactions (e.g., slow addition) analyze_byproducts->modify_procedure modify_procedure->start

Caption: A logical approach to troubleshooting low reaction yields.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Chloroindoline (Illustrative)

This protocol is adapted from general procedures for the synthesis of 5-chloroindole precursors.[9][10]

  • N-Acetylation: To a stirred solution of indoline (1.0 eq) in a suitable solvent (e.g., chloroform) at 0-5 °C, add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until completion.

  • Chlorination: To the solution of 1-acetylindoline, add a base such as sodium carbonate and water. Introduce chlorine gas or use an alternative chlorinating agent like N-chlorosuccinimide, maintaining the temperature below 30 °C. Stir until the starting material is consumed.

  • Work-up and Deprotection: Isolate the crude 1-acetyl-5-chloroindoline. Perform alkaline saponification using a base like sodium hydroxide in an alcohol/water mixture to remove the acetyl group.

  • Purification: Purify the resulting 5-chloroindoline by column chromatography or distillation.

Protocol 2: General Procedure for Hydrochloride Salt Formation

  • Dissolve the purified 5'-Chlorospiro[cyclopropane-1,3'-indoline] (1.0 eq) in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or ethyl acetate).

  • Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) with vigorous stirring.

  • Observe the precipitation of a solid. If an oil forms, try scratching the inside of the flask or adding a seed crystal.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to a constant weight.

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu. Available at: [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available at: [Link]

  • Hydrochloride. Wikipedia. Available at: [Link]

  • Synthesis of spiroindolenines by intramolecular ipso-iodocyclization of indol ynones. Chemical Communications. Available at: [Link]

  • Construction of Polycyclic Spiro-indolines via an Intramolecular Oxidative Coupling/Cyclization Cascade Reaction Process. Organic Letters. Available at: [Link]

  • Gibson, E. K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • Visible-light-induced intramolecular charge transfer in the radical spirocyclisation of indole-tethered ynones. Chemical Science. Available at: [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. PubMed. Available at: [Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. PMC. Available at: [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 5-chloro-indoline. PrepChem.com. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • DE3035403C2 - Process for the preparation of 5-chloroindole. Google Patents.
  • Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation of Indoles. Organic Letters. Available at: [Link]

  • Recent advances in spirocyclization of indole derivatives. Semantic Scholar. Available at: [Link]

  • Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. ResearchGate. Available at: [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Refining Community. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. PMC. Available at: [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. PMC. Available at: [Link]

  • Enantioselective Cyclopropanation of Indoles: Construction of All-Carbon Quaternary Stereocenters. Organic Letters. Available at: [Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Purification of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions. We will move from foundational method development principles to specific troubleshooting scenarios, grounding our recommendations in established chromatographic theory.

Section 1: Understanding the Analyte

The molecular structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline] presents specific challenges and opportunities for HPLC purification. Its key features include:

  • Hydrophobic Core: The chlorinated aromatic ring and spiro-cyclopropane structure lend significant non-polar character to the molecule, making it well-suited for Reversed-Phase (RP) HPLC.[1][2]

  • Basic Functional Group: The secondary amine within the indoline ring is a basic site. The ionization state of this amine is highly dependent on the mobile phase pH and is the most critical parameter to control for achieving sharp, symmetrical peaks.[3][4]

  • Spirocyclic Stereocenter: The spiro-carbon atom is a potential chiral center. While this guide focuses on achiral purification, be aware that if you are working with a racemic mixture, separation of enantiomers would require a specialized Chiral Stationary Phase (CSP).[5][6][7]

Section 2: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the most common initial questions when setting up a purification method for this compound.

Q1: What is the recommended starting point for column and mobile phase selection?

Answer: For a compound with the hydrophobic and basic characteristics of 5'-Chlorospiro[cyclopropane-1,3'-indoline], a reversed-phase approach is the most logical starting point.[2]

  • Stationary Phase (Column): Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 phase provides strong hydrophobic retention for the non-polar regions of the molecule.[1]

  • Mobile Phase: A simple binary mixture of water and an organic solvent is standard.

    • Organic Solvent (Phase B): Acetonitrile is generally the first choice due to its low viscosity and UV transparency at low wavelengths.[8] Methanol is a suitable alternative and can offer different selectivity.[9]

    • Aqueous Solvent (Phase A): HPLC-grade water with an appropriate buffer to control pH.

Q2: Why is controlling the mobile phase pH so critical for this specific molecule?

Answer: The indoline nitrogen is a basic functional group. The pH of the mobile phase dictates whether this nitrogen is protonated (charged, BH+) or deprotonated (neutral, B). This equilibrium directly impacts the molecule's overall polarity and its interaction with the stationary phase.[4][10]

  • At Low pH (e.g., pH < 4): The amine will be fully protonated (BH+). The molecule becomes more polar (hydrophilic), leading to reduced retention on a reversed-phase column.

  • At High pH (e.g., pH > 7): The amine will be in its neutral, non-ionized form (B). The molecule is more hydrophobic, leading to stronger retention.

  • At a pH near the pKa: The molecule will exist as a mixture of both ionized and non-ionized forms. This results in poor chromatography, typically manifesting as broad, tailing, or split peaks.[11] To ensure a single, stable form of the analyte during separation, the mobile phase pH should be set at least 2 pH units away from the analyte's pKa.[11]

Q3: How do I select the appropriate buffer and pH?

Answer: Buffer selection is guided by the desired pH and detector compatibility. Since the goal is to ensure the analyte is in a single ionic state, you can choose to work at either a low or high pH.

  • Determine Target pH: For robust separation of a basic compound, starting with a low pH (e.g., pH 2.5-3.5) is often effective. This ensures the amine is fully protonated and less likely to interact with residual silanols on the column packing material, which can cause peak tailing.[11]

  • Choose a Buffer with a Suitable pKa: A buffer is most effective within +/- 1 pH unit of its pKa.[12]

    • For low pH (2-3.5): Phosphate or Formate buffers are excellent choices.[12][13]

    • For mid-range pH (3.8-5.8): Acetate buffers are suitable.[12]

  • Consider Detector Compatibility: If using Mass Spectrometry (MS), volatile buffers like formic acid, acetic acid, or their ammonium salts are required.[14] For UV detection, ensure the buffer has a low UV cutoff and does not absorb at your analytical wavelength.

  • Buffer Concentration: A concentration of 10-50 mM is generally sufficient for small molecules.[12][15]

Q4: Should I start with an isocratic or gradient elution?

Answer: For method development with an unknown sample or a mixture containing impurities, always start with a scouting gradient. [16][17]

  • Gradient Elution: Gradually increasing the percentage of the organic solvent (e.g., from 5% to 95% acetonitrile) allows you to survey a wide range of mobile phase strengths in a single run.[18] This approach helps determine the approximate solvent concentration needed to elute your compound and reveals the presence of any other impurities.

  • Isocratic Elution: An isocratic method (constant mobile phase composition) can be developed after the initial scouting run. It is ideal for simple purifications or routine analysis once the optimal solvent strength is known, as it provides faster run times and a more stable baseline.[19][20]

Section 3: Experimental Protocol: Scouting Gradient for Method Development

This protocol provides a robust starting point for analyzing 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Objective: To determine the approximate retention time of the target compound and identify any impurities.

1. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.22 µm membrane filter.[12]
  • Mobile Phase B: Use 100% HPLC-grade acetonitrile. Filter if necessary.
  • Degassing: Ensure both mobile phases are adequately degassed using an inline degasser, sonication, or helium sparging to prevent baseline noise.[21]

2. HPLC System Setup:

  • Column: C18, 150 mm x 4.6 mm, 5 µm.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C (use a column oven for stable retention times).[22]
  • Detector: UV, set to a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine the λmax via UV scan).
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in a solvent that is weaker than or equal to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to prevent peak distortion.[9] A concentration of ~0.5 mg/mL is a good starting point.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Gradient Program:

Time (min) %A (Buffered Water, pH 3.0) %B (Acetonitrile)
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

5. Analysis:

  • Equilibrate the column with the initial mobile phase (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
  • Inject the sample and run the gradient program.
  • Analyze the resulting chromatogram to determine the retention time of the main peak and the resolution from any impurities. This information will guide further optimization.
Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing)

Q: My peak for 5'-Chlorospiro[cyclopropane-1,3'-indoline] is asymmetrical with a pronounced tail. What are the likely causes and how do I fix it?

A: Peak tailing is the most common issue for basic compounds like this one. It indicates an undesirable secondary interaction or a mixed-mode separation. The cause can be systematically diagnosed.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase pH: If the pH is too close to the pKa of the indoline nitrogen, both the protonated and neutral forms of the analyte exist simultaneously, causing severe tailing.

    • Solution: Ensure your mobile phase is buffered and the pH is at least 2 units away from the analyte's pKa. Using a low pH (e.g., 2.5-3.5) to fully protonate the amine is a reliable strategy.[11]

  • Secondary Silanol Interactions: The protonated amine (BH+) can interact ionically with deprotonated, acidic silanol groups (Si-O⁻) on the surface of the silica packing material. This is a very common cause of tailing for basic compounds.[23][24]

    • Solution:

      • Use a modern, high-purity, end-capped column, which has a minimal population of free silanols.

      • Lowering the mobile phase pH (e.g., to < 3.0) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing this secondary interaction.[11]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[24]

    • Solution: Reduce the injection volume or dilute your sample concentration and re-inject.[9]

  • Column Contamination/Degradation: A buildup of strongly retained impurities or dissolution of the silica bed at high pH (>8) can create active sites that cause tailing.[15]

    • Solution: Use a guard column to protect the analytical column.[25] If contamination is suspected, flush the column with a strong solvent sequence (always ensuring solvent miscibility).[21]

G start Peak Tailing Observed q1 Is tailing seen for all peaks? start->q1 system_issue System Issue Likely: - Check for dead volume (fittings) - Column void or blocked frit q1->system_issue Yes analyte_issue Analyte-Specific Interaction q1->analyte_issue No, only target q2 Is mobile phase buffered? analyte_issue->q2 sol_buffer Implement a buffered mobile phase. Set pH >2 units from analyte pKa. q2->sol_buffer No q3 Is pH appropriate? (e.g., pH < 3.5) q2->q3 Yes sol_ph Adjust pH to ensure a single ionic state for the analyte. q3->sol_ph No q4 Is sample concentration high? q3->q4 Yes sol_conc Reduce injection volume or sample concentration. q4->sol_conc Yes silanol_issue Secondary Silanol Interactions Likely: - Use high-purity, end-capped column - Ensure mobile phase pH is low (<3.5) q4->silanol_issue No

Sources

Minimizing side products during the cyclopropanation of 5-chloroindoline precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropanation of 5-Chloroindoline Precursors

Welcome to the Technical Support Center for the cyclopropanation of 5-chloroindoline precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side products and optimize your reaction outcomes.

Introduction

The cyclopropanation of indoline scaffolds is a valuable transformation in medicinal chemistry, providing access to a diverse range of structurally complex molecules with potential therapeutic applications. However, the presence of the electron-withdrawing chlorine atom at the 5-position of the indoline ring introduces specific challenges, often leading to the formation of undesired side products. This guide provides a systematic approach to identifying and mitigating these issues, ensuring a higher yield and purity of your target cyclopropanated 5-chloroindoline.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the cyclopropanation of 5-chloroindoline precursors in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Cyclopropane

Q1: I am observing very low or no formation of my desired cyclopropanated 5-chloroindoline. What are the likely causes and how can I improve the conversion?

A1: Low or no conversion is a common issue that can stem from several factors related to reagent activity, reaction conditions, and the nature of the indoline precursor itself.

  • Inactivity of the Cyclopropanating Reagent:

    • Simmons-Smith Reagents (e.g., Et₂Zn/CH₂I₂, Zn-Cu/CH₂I₂): These reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The zinc-copper couple may require activation. The Furukawa modification (Et₂Zn and CH₂I₂) often provides more consistent results.[1][2][3]

    • Diazo Compounds (e.g., Ethyl Diazoacetate - EDA): Diazo compounds are prone to decomposition, especially in the presence of acid impurities.[1][4] Use freshly prepared or purified EDA. When using transition metal catalysts like Rh₂(OAc)₄, ensure the catalyst is active and handled under inert conditions.

  • Sub-optimal Reaction Conditions:

    • Temperature: For many rhodium-catalyzed reactions with EDA, room temperature is a good starting point. However, for the electron-deficient 5-chloroindoline, gentle heating (e.g., 40-50 °C) might be necessary to initiate the reaction. Conversely, for highly reactive systems, lower temperatures can improve selectivity and reduce side reactions.[5]

    • Solvent: The choice of solvent is critical. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for rhodium-catalyzed cyclopropanations. For Simmons-Smith reactions, diethyl ether or DCM are typical choices.[2]

  • Deactivation of the Indoline Substrate:

    • The electron-withdrawing nature of the 5-chloro substituent deactivates the C2-C3 double bond of the indoline, making it less nucleophilic and therefore less reactive towards the electrophilic carbene or carbenoid.[6] Increasing the reaction time or temperature may be necessary.

    • The choice of the N-protecting group on the indoline nitrogen significantly impacts reactivity. Electron-withdrawing protecting groups (e.g., Boc, Acyl) can further decrease the nucleophilicity of the double bond but are often necessary to prevent N-H insertion side reactions.[7]

Troubleshooting Workflow:

start Low/No Conversion reagent Check Reagent Activity (Simmons-Smith/Diazo) start->reagent Step 1 conditions Optimize Reaction Conditions (Temperature/Solvent) reagent->conditions If reagents are active substrate Evaluate Substrate Reactivity (N-Protecting Group) conditions->substrate If conditions are optimized outcome Improved Conversion substrate->outcome If substrate is suitable sub 5-Chloroindoline + Carbene Source int Metal Carbene Intermediate sub->int sp4 N-H Insertion sub->sp4 If N-H is present prod Desired Cyclopropane int->prod Desired Pathway sp1 C3-Alkylation int->sp1 Side Reaction sp3 Carbene Dimer int->sp3 Dimerization sp5 [3+2] Cycloaddition int->sp5 Alternative Pathway sp2 Ring-Expansion prod->sp2 Rearrangement

Caption: Competing reaction pathways in the cyclopropanation of 5-chloroindoline.

Part 2: Frequently Asked Questions (FAQs)

Q3: Which N-protecting group is best for the cyclopropanation of 5-chloroindoline?

A3: The choice of the N-protecting group is a critical parameter. Electron-withdrawing groups are generally preferred to disfavor N-H insertion and C3-alkylation.

  • Boc (tert-Butoxycarbonyl): Often a good choice as it is robust enough for the reaction conditions but can be removed under relatively mild acidic conditions. It strongly favors cyclopropanation. [7]* Ts (Tosyl): A strongly electron-withdrawing group that effectively prevents side reactions at the nitrogen. However, its removal requires harsher conditions.

  • Ac (Acetyl): Can be used, but may be more labile under certain conditions.

The steric bulk of the protecting group can also influence the diastereoselectivity of the cyclopropanation, which is an important consideration if you are forming a chiral center.

Q4: What is the best catalyst for this transformation?

A4: The optimal catalyst depends on the specific cyclopropanating agent being used.

  • For Diazo Compounds (e.g., EDA): Dirhodium(II) catalysts, such as Rh₂(OAc)₄ , are highly effective. [8]For enantioselective transformations, chiral rhodium catalysts are the state-of-the-art. [9]Copper catalysts, like Cu(I)OTf, can also be effective, sometimes offering complementary selectivity. [5]* For Simmons-Smith Type Reactions: A zinc-copper couple or diethylzinc (Furukawa modification) are the standard reagents. The Furukawa modification is often more reactive and reproducible. [2][3][10] Q5: How does the 5-chloro substituent affect the reaction?

A5: The chlorine atom is an electron-withdrawing group, which has two main effects:

  • Deactivation of the C2-C3 Double Bond: It makes the double bond less electron-rich and therefore less reactive towards electrophilic carbenes. This may necessitate slightly more forcing conditions (higher temperature, longer reaction time) compared to an unsubstituted indoline. [6]2. Electronic Influence on Side Reactions: It can influence the stability of potential intermediates, which may alter the propensity for side reactions like ring expansion.

Despite the deactivating effect, successful cyclopropanations of halo-substituted indoles have been reported. [7]

Part 3: Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol provides a general method for the cyclopropanation of N-Boc-5-chloroindoline using a dirhodium catalyst.

Materials:

  • N-Boc-5-chloroindoline (1.0 eq)

  • Dirhodium tetraacetate [Rh₂(OAc)₄] (0.01 eq, 1 mol%)

  • Ethyl diazoacetate (EDA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Standard inert atmosphere glassware

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add N-Boc-5-chloroindoline and Rh₂(OAc)₄. Dissolve the solids in anhydrous DCM.

  • EDA Addition: In a separate flask, prepare a solution of EDA in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Slowly add the EDA solution to the stirred indoline/catalyst mixture over 4-6 hours at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropanated product.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of N-Boc-5-chloroindoline using diethylzinc and diiodomethane.

Materials:

  • N-Boc-5-chloroindoline (1.0 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • Diiodomethane (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard inert atmosphere glassware

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-5-chloroindoline and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the diethylzinc solution dropwise to the stirred solution. After 15 minutes, add the diiodomethane dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References
  • Rhodium-Catalyzed Asymmetric Cyclopropanation of Indoles with N-Triftosylhydrazones. Angew Chem Int Ed Engl. 2024. [Link]

  • Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. ResearchGate. [Link]

  • Simmons-Smith Cyclopropan
  • S. A. Ali, M. I. Al-Hassan, T. F. M. Al-Azmi. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2023. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Rhodium-Catalyzed [3 + 2] Annulation of Indoles. Journal of the American Chemical Society. 2009. [Link]

  • E. M. Carreira. Cyclopropanations in Syntheses. ETH Zürich. 2018. [Link]

  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC. [Link]

  • (PDF) Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. ResearchGate. [Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC. [Link]

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. PMC. [Link]

  • Highly functionalized donor–acceptor cyclopropanes applied toward the synthesis of the Melodinus alkaloids. PMC. [Link]

  • Cyclopropanation Reactions. Science of Synthesis. 2007.
  • Influence of the N‐protecting group. ResearchGate. [Link]

  • J. Ashenhurst. Cyclopropanation of Alkenes. Master Organic Chemistry. 2023. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Enantioselective Cyclopropanation of Indoles: Construction of All-Carbon Quaternary Stereocenters. Organic Letters. 2012. [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. 2015. [Link]

  • Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. PMC. [Link]

  • Total Synthesis of Indoline Alkaloids: A Cyclopropanation Strategy. Accounts of Chemical Research. 2011. [Link]

  • Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. PMC. [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]

  • Stereoselective Cyclopropan

Sources

Refining recrystallization methods for high-purity 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride isolation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the isolation of high-purity 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride through recrystallization. Here, we address common challenges and provide practical, field-proven solutions to refine your purification strategy.

Introduction: The Critical Role of Purity

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a key intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Achieving high chemical and polymorphic purity is not merely a quality control checkpoint; it is fundamental to ensuring downstream reaction efficiency, final product safety, and reproducibility in biological assays.[3] Recrystallization remains the most crucial and cost-effective method for achieving the stringent purity required for pharmaceutical development.[3] This guide explains the causality behind experimental choices to empower you to overcome common purification hurdles.

Frequently Asked Questions (FAQs)

Part 1: Solvent Selection & Solubility

Question: What is the primary principle for selecting a recrystallization solvent for 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride?

The ideal solvent system is governed by the principle of differential solubility. For 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, this means the compound should be highly soluble in the chosen solvent at an elevated temperature but sparingly soluble at low temperatures (e.g., 0-4 °C).[4] This temperature-dependent solubility gradient is what drives the crystallization process upon cooling, leaving impurities behind in the solution, which is referred to as the mother liquor. Given that the target molecule is a hydrochloride salt, polar protic solvents or a mixed-solvent system are typically the most effective starting points.

Question: How do I perform an effective solvent screen for this compound?

A systematic solvent screen is essential. Use small quantities of your crude material (e.g., 10-20 mg) and test a range of solvents with varying polarities.

Recommended Starting Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

  • Ketones: Acetone

  • Esters: Ethyl Acetate (EtOAc)

  • Nitriles: Acetonitrile (MeCN)

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

  • Anti-solvents (for mixed systems): Hexanes, Heptane, Diethyl Ether, Toluene

The procedure involves adding a small volume of solvent to the solid, heating the mixture to the solvent's boiling point, and observing solubility.[4] If it dissolves readily in a small amount of cold solvent, that solvent is unsuitable. If it dissolves in a minimal amount of hot solvent and then precipitates upon cooling, it is a strong candidate.[5]

Question: What is a mixed-solvent (or solvent/anti-solvent) system, and why is it useful for this hydrochloride salt?

A mixed-solvent system is often superior when no single solvent provides the ideal solubility profile.[3] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a miscible "anti-solvent" in which the compound is poorly soluble.[3] For a polar hydrochloride salt, a common and effective pairing is a polar "good" solvent like ethanol or methanol with a non-polar "anti-solvent" like heptane or toluene. The addition of the anti-solvent reduces the overall polarity of the medium, decreasing the solubility of the polar salt and inducing crystallization.[3] This method is particularly effective for removing both more polar and less polar impurities.

Part 2: Experimental Technique & Protocol Optimization

Question: How much solvent should I use? I've had issues with very low or no yield.

This is the most common cause of poor recrystallization outcomes.[6] The goal is to create a saturated solution at the boiling point of the solvent.[4] You must use the minimum amount of hot solvent required to fully dissolve the crude solid. Using too much solvent will result in a solution that is not saturated upon cooling, leading to little or no crystal formation and significant loss of product in the mother liquor.[7]

Question: My crystals are forming too quickly as a fine powder. How does this affect purity and how can I fix it?

Rapid crystallization, often called "crashing out," is detrimental to purity because impurities can become trapped within the rapidly forming crystal lattice.[7] Slow, controlled cooling is paramount for growing larger, purer crystals. To slow down the process:

  • Add a slightly larger volume of the hot solvent (e.g., 5-10% more) to ensure the compound stays in solution longer during cooling.[7]

  • Insulate the flask by placing it on a cork ring or wood block and covering it with a watch glass. An inverted beaker can also create an insulating atmosphere.[7]

  • Allow the solution to cool slowly to room temperature without disturbance before moving it to an ice bath.[5]

Question: What is the correct way to wash the collected crystals after filtration?

Washing is critical for removing any residual mother liquor clinging to the crystal surfaces. However, improper washing can redissolve a significant portion of your purified product.[4] Always use a minimum amount of ice-cold recrystallization solvent for washing. The cold temperature minimizes the solubility of your product in the wash solvent.

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

Scenario 1: No Crystals Form After Cooling

  • Problem: The solution is likely not saturated (supersaturated).[6]

  • Causality: Too much solvent was used initially.[6]

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[4]

    • Seed Crystals: If available, add a single, tiny crystal of the pure product to the solution. This "seed" provides a template for further crystal formation.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[7] Allow the concentrated solution to cool again.

    • Add Anti-Solvent (if applicable): If using a single solvent, you can try adding a small amount of a suitable anti-solvent to decrease solubility.

Scenario 2: The Compound "Oils Out" Instead of Crystallizing

  • Problem: The solute separates from the solution as a liquid (an oil) rather than a solid.

  • Causality: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities which can depress the melting point.[6]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (10-20%) more of the hot solvent.[6] This lowers the saturation temperature, which may now be below the compound's melting point.

    • Lower the Crystallization Temperature: Try a different solvent with a lower boiling point.

    • Slow Cooling: Very slow cooling can favor crystal formation over oiling. Allow the hot plate to cool down with the flask still on it.[6]

    • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling. A hot filtration step with activated charcoal can remove these impurities.[7]

Scenario 3: Final Purity is Still Low After Recrystallization

  • Problem: The recrystallization did not effectively remove key impurities.

  • Causality: The chosen solvent may have similar solubility profiles for both the product and the impurity. Alternatively, rapid crystallization may have trapped impurities.

  • Solutions:

    • Re-evaluate Solvent System: The impurity may be co-crystallizing. A different solvent or a solvent/anti-solvent system may be necessary to better differentiate the solubilities.

    • Perform a Second Recrystallization: A second pass through the recrystallization procedure will often significantly improve purity.

    • Purity Analysis: Use analytical techniques like HPLC or TLC to analyze both the purified solid and the mother liquor. This can help identify the nature of the persistent impurity and inform a better solvent choice.[8][9]

Troubleshooting Decision Workflow

G start Recrystallization Complete (Flask Cooled) check_crystals Are Crystals Present? start->check_crystals check_form Is the Product a Solid or an Oil? check_crystals->check_form Yes no_crystals Problem: Supersaturation check_crystals->no_crystals No check_purity Analyze Purity (HPLC/TLC) check_form->check_purity Solid Crystals oiled_out Problem: Oiling Out check_form->oiled_out Liquid Oil is_pure Is Purity >99%? check_purity->is_pure success SUCCESS: High-Purity Product Isolated is_pure->success Yes low_purity Problem: Low Purity is_pure->low_purity No action_scratch 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_scratch action_reheat 1. Re-heat to Dissolve 2. Add More Solvent (10-20%) oiled_out->action_reheat action_rerun 1. Re-crystallize with a Different Solvent System low_purity->action_rerun action_reduce_vol 3. Reduce Solvent Volume (Boil off solvent) action_scratch->action_reduce_vol action_slow_cool 3. Cool Very Slowly action_reheat->action_slow_cool action_double 2. Perform a Second Recrystallization action_rerun->action_double

Caption: Troubleshooting workflow for common recrystallization issues.

Purity Assessment

Confirming the purity of the final product is a mandatory step. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis of pharmaceutical compounds.[1][8][9][10]

Analytical MethodPurposeTypical Conditions
Reverse-Phase HPLC Quantify chemical purity and detect impurities.Column: C18[8] Mobile Phase: Gradient of Acetonitrile and water/buffer[11] Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm or 279 nm)[1][8]
Thin-Layer Chromatography (TLC) Rapidly assess purity and monitor reaction progress.Stationary Phase: Silica Gel 60 F254 Mobile Phase: Ethyl Acetate/Hexane or DCM/Methanol mixtures.
Nuclear Magnetic Resonance (NMR) Confirm structural integrity and detect residual solvents.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Melting Point Assess purity; sharp melting range indicates high purity.A broad or depressed melting point compared to the reference value suggests the presence of impurities.

Detailed Protocol: Solvent/Anti-Solvent Recrystallization

This protocol provides a robust method for purifying 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride using an isopropanol (IPA)/heptane system.

Materials:

  • Crude 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

  • Isopropanol (IPA), Reagent Grade

  • n-Heptane, Reagent Grade

  • Erlenmeyer flask

  • Condenser

  • Hot plate with magnetic stirring

  • Büchner funnel and filtration flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of IPA (e.g., start with 20 mL) and attach a condenser.

  • Heating: Heat the mixture to a gentle reflux (~80-82 °C) with stirring. Continue to add IPA dropwise until all the solid has just dissolved. It is crucial to avoid adding a large excess of solvent.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Anti-Solvent Addition: Remove the flask from the heat and allow it to cool slightly for 1-2 minutes. Begin adding n-heptane slowly, dropwise, with continuous stirring. You will observe the solution becoming cloudy (turbid), which indicates the onset of precipitation.

  • Crystallization: Continue adding heptane until the solution is significantly cloudy but not a thick slurry. Stop adding the anti-solvent and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[7]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold IPA/heptane mixture (using the same ratio as the final crystallization mixture). Repeat the wash one more time with a small portion of pure, ice-cold heptane to help with drying.[4]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The final product should be a free-flowing crystalline solid.

  • Analysis: Determine the yield and assess the purity of the final product using HPLC and melting point analysis. Purity of >95% is a common target for such compounds.[1][12][13]

References

  • Recrystallization. (n.d.). Department of Chemistry, University of Rochester.
  • Analytical Methods. (2011, November 21). Journal of Chromatographic Science.
  • Kemp, S. J., et al. (n.d.). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. ACS Publications.
  • Okaniwa, M., et al. (2019, March 18). Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. Journal of Medicinal Chemistry.
  • Functionalized Spiroindolines with Anticancer Activity through a Metal-Free Post-Ugi Diastereoselective One-Pot Cascade Reaction. (n.d.). PMC.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. (n.d.). PubChem.
  • 5'-CHLOROSPIRO[CYCLOPROPANE-1,3'-INDOLINE]. (n.d.). Sigma-Aldrich.
  • Synthesis of spiroindoline derivatives and biphenyl compounds in green solvent via a “capture–release” mechanism using modified polyacrylonitrile fiber as a catalyst. (2024, July). ResearchGate.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). MDPI.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024, October 29). MDPI.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. (n.d.). PubChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Supporting Information Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. (n.d.). DOI.
  • Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. (2023, September 14). MDPI.
  • New methods of analysis and investigation of terpenoid indole alkaloids. (n.d.). SciSpace.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). MDPI.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2014). RSC Advances.
  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. (2023, August 22). Beilstein Journals.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (n.d.). RSC Publishing.

Sources

Navigating Peak Overlap in Mass Spectrometry of Spiro[cyclopropane-1,3'-indoline] Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak overlap during the mass spectrometry (MS) analysis of spiro[cyclopropane-1,3'-indoline] compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to effectively troubleshoot and resolve these complex analytical issues.

The unique three-dimensional structure of spiro[cyclopropane-1,3'-indoline] derivatives, featuring a cyclopropane ring fused at the 3-position of an indolin-2-one core, often leads to the formation of isomers and isobars.[1][2] These compounds, with identical or near-identical mass-to-charge ratios (m/z), are prone to co-elution in chromatographic systems, resulting in overlapping peaks in the mass spectrum. This guide provides a structured approach to deconvolute these signals and achieve accurate compound identification and quantification.

Troubleshooting Guide: Resolving Peak Overlap

This section addresses common issues and provides a logical workflow for troubleshooting peak overlap in the MS analysis of spiro[cyclopropane-1,3'-indoline] compounds.

Question 1: My chromatogram shows a single, broad peak, but I suspect multiple spiro[cyclopropane-1,3'-indoline] isomers are present. How can I confirm this and begin to resolve them?

Answer:

This is a classic sign of co-elution. The first step is to employ higher resolution analytical techniques to confirm the presence of multiple components.

Initial Assessment:

  • High-Resolution Mass Spectrometry (HRMS): If you are not already using an HRMS instrument like a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer, this is the most critical first step. HRMS provides highly accurate mass measurements (typically < 5 ppm), which can often distinguish between isobaric compounds (different elemental compositions, same nominal mass).[3] Even small mass differences between isomers due to different isotopic compositions can sometimes be resolved.[4]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the precursor ion and analyzing the resulting product ions can reveal differences between isomers. Even if the precursor ions have the same m/z, their fragmentation patterns may differ due to their distinct structures.[4][5] Acquiring MS/MS spectra across the entire chromatographic peak can show if the fragmentation pattern changes, indicating the presence of more than one compound.

Workflow for Initial Isomer Confirmation:

Caption: Initial workflow to confirm the presence of co-eluting isomers.

Question 2: I've confirmed the presence of multiple isomers using HRMS and MS/MS, but they still co-elute. What are my options for chromatographic separation?

Answer:

Optimizing your liquid chromatography (LC) method is the next logical step. The goal is to exploit subtle differences in the physicochemical properties of the isomers to achieve separation.

Chromatographic Optimization Strategies:

StrategyPrincipleKey Parameters to Adjust
Column Chemistry Varying the stationary phase can alter the retention mechanism and selectivity.C18, Phenyl-Hexyl, Cyano, Chiral columns.
Mobile Phase Composition Modifying the organic solvent and/or aqueous phase can influence partitioning behavior.Acetonitrile vs. Methanol, pH of the aqueous phase, buffer concentration.
Gradient Profile A shallower gradient increases the residence time on the column, providing more opportunity for separation.Decrease the rate of organic solvent increase, introduce isocratic holds.
Temperature Column temperature affects viscosity and analyte interaction with the stationary phase.Increase or decrease temperature in small increments (e.g., 5 °C).
Flow Rate Lowering the flow rate can improve resolution, though it will increase run time.Reduce the flow rate to improve separation efficiency.

Experimental Protocol: Method Development for Isomer Separation

  • Baseline Method: Start with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes).

  • Solvent Scouting: Repeat the analysis, replacing acetonitrile with methanol. Compare the chromatograms for any changes in peak shape or retention time.

  • Column Screening: If solvent scouting is unsuccessful, screen a small set of columns with different stationary phases (e.g., Phenyl-Hexyl and a chiral column if stereoisomers are suspected).

  • Gradient Optimization: Once the best column and solvent combination is identified, systematically adjust the gradient slope to improve resolution.

  • Temperature and Flow Rate Fine-Tuning: As a final step, make small adjustments to the column temperature and flow rate to maximize the separation.

Question 3: Despite extensive LC method development, I still have partial or complete peak overlap. Are there advanced MS techniques that can help?

Answer:

Yes, when chromatographic separation is insufficient, advanced mass spectrometry techniques can provide an additional dimension of separation in the gas phase.

Advanced Mass Spectrometry Techniques:

  • Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This powerful technique separates ions based on their size, shape, and charge in the gas phase.[6] Isomers often have different three-dimensional structures, leading to different drift times in the ion mobility cell, allowing for their separation even if they have the same m/z.[7][8][9] IM-MS can provide a collision cross-section (CCS) value for each isomer, which is a unique physical property that can aid in identification.[10]

  • Incremental Quadrupole Acquisition to Resolve Overlapping Spectra (IQAROS): This is a data acquisition method that can be applied in direct infusion or LC-MS experiments to deconvolve the fragment spectra of co-eluting isobars.[11][12][13][14] It involves systematically moving the quadrupole isolation window across the m/z range of the precursor ions.[12][14] The resulting modulated signals of the precursor and fragment ions are then used to mathematically reconstruct the clean MS/MS spectra for each individual component.[13][14]

Workflow for Advanced MS Techniques:

Caption: Decision workflow for employing advanced MS techniques.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of spiro[cyclopropane-1,3'-indoline] compounds?

A1: The fragmentation of spiro[cyclopropane-1,3'-indoline] compounds is often driven by the stability of the indolinone core.[15] Common fragmentation pathways include cleavage of the cyclopropane ring and losses from substituents on the indolinone ring. High-resolution MS/MS is crucial for elucidating these pathways and identifying diagnostic fragment ions for specific isomers.[16]

Q2: Can derivatization help in separating spiro[cyclopropane-1,3'-indoline] isomers?

A2: Yes, derivatization can be a valuable strategy. By reacting the isomers with a chiral or bulky reagent, you can create diastereomers or derivatives with significantly different chromatographic properties, making separation more feasible. However, this adds complexity to the sample preparation and requires careful validation.

Q3: Are there any specific software tools that can aid in the deconvolution of overlapping peaks?

A3: Most mass spectrometer vendor software includes algorithms for peak deconvolution. Additionally, third-party software packages are available that offer more advanced deconvolution algorithms. For techniques like IQAROS, specific data processing scripts or software modules may be required to perform the mathematical deconvolution.[17]

Q4: How do I choose between optimizing my LC method and moving to an advanced MS technique like IM-MS?

A4: The decision depends on available instrumentation and the complexity of your sample. It is generally advisable to first invest a reasonable amount of effort in LC method development, as a good chromatographic separation simplifies data analysis. If significant overlap persists, and you have access to an IM-MS system, it is a powerful tool for resolving challenging isomer separations.[7]

References

  • Bruker. (2019, March 6). Identifying Isomeric Compounds with Trapped Ion Mobility Spectrometry. News-Medical. Retrieved from [Link]

  • Fu, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Research Collection. Retrieved from [Link]

  • Fu, L., et al. (2022, May 15). Resolving isobaric interferences in direct infusion tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Hogan, C. J., & Valentine, S. J. (2016). Development and Modification of Ion Mobility Mass Spectrometry Instrumentation for Enhanced Analysis of Biological Molecules. PMC. Retrieved from [Link]

  • McLean, J. A. (2014). Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules. PMC. Retrieved from [Link]

  • Fu, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. PMC. Retrieved from [Link]

  • Fu, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Lesage, D., et al. (2022). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. MDPI. Retrieved from [Link]

  • Rathod, R., et al. (2019). Separation of isomers studies using UHPLC. ResearchGate. Retrieved from [Link]

  • Fu, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Research Collection. Retrieved from [Link]

  • González-Calabuig, A., et al. (2022). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy. Retrieved from [Link]

  • Heeren, R. M. A., et al. (2016). Imaging Isomers on a Biological Surface: A Review. PMC. Retrieved from [Link]

  • Coertze, N., et al. (2021). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. PMC. Retrieved from [Link]

  • Reddy, T. S., et al. (2015). Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. ACS Omega. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. SCIRP. Retrieved from [Link]

  • Yong, S. R., et al. (2008). Spiro[cyclopropane-1,3′-indolin]-2′-one. PMC. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Retrieved from [Link]

  • Bouziani, A., & Yahya, M. (2021). Mass Spectrometry Coupled with Chromatography toward Separation and Identification of Organic Mixtures. IntechOpen. Retrieved from [Link]

  • Yong, S. R., et al. (2010). Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. ResearchGate. Retrieved from [Link]

  • Yong, S. R., et al. (2010). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. The UWA Profiles and Research Repository. Retrieved from [Link]

  • Maurya, R. A., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride and its Unchlorinated Analog in Targeting the p53-MDM2 Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical p53-MDM2 Axis and the Rise of Spiro-Indoline Inhibitors

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] However, in approximately half of all human cancers, the function of wild-type p53 is abrogated, not by mutation, but through the overexpression of its principal negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[2][3] MDM2 binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its proteasomal degradation.[4] This interaction represents a critical oncogenic dependency for many tumors, making the disruption of the p53-MDM2 protein-protein interaction (PPI) a highly validated and promising strategy in cancer therapy.[2][3]

Among the various chemical scaffolds developed to inhibit this PPI, spiro-indoline and its oxidized form, spiro-oxindole, have emerged as a particularly successful class of compounds.[1][5] The rigid, three-dimensional spirocyclic core serves as an excellent scaffold to project substituents into the key hydrophobic pockets of MDM2, mimicking the interactions of p53's crucial triad of amino acids: Phe19, Trp23, and Leu26.[2][5] This guide provides an in-depth comparison of two such analogs: 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride and its direct parent analog, spiro[cyclopropane-1,3'-indoline] . We will delve into the medicinal chemistry rationale for the 5'-chloro substitution, compare their anticipated biological performance with supporting data from closely related analogs, and provide detailed experimental protocols for their evaluation.

The p53-MDM2 Signaling Pathway and Point of Intervention

The diagram below illustrates the negative feedback loop between p53 and MDM2 and the mechanism of action for spiro-indoline inhibitors.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 (Tumor Suppressor) MDM2_gene MDM2 Gene p53->MDM2_gene Activates Transcription p21_gene p21 Gene p53->p21_gene Activates Transcription MDM2 MDM2 Protein MDM2_gene->MDM2 Translation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p21_gene->Cell_Cycle_Arrest Leads to MDM2->p53 Binds & Inhibits Spiro_Indoline 5'-Chloro-spiro[cyclopropane-1,3'-indoline] (or unchlorinated analog) Spiro_Indoline->MDM2 Binds & Inhibits Proteasome Proteasome MDM2_p53_complex->Proteasome Ubiquitination & Degradation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays FP_Assay Fluorescence Polarization (FP) Assay (Target Engagement: MDM2 Binding) MTT_Assay MTT Assay (Phenotypic Outcome: Cell Viability) FP_Assay->MTT_Assay Confirm Target Binding WB_Assay Western Blot (Mechanism Verification: p53 Pathway Activation) MTT_Assay->WB_Assay Confirm Cellular Activity end Comparative Data Analysis WB_Assay->end Validate Mechanism start Synthesize & Purify Compounds start->FP_Assay

Caption: Workflow for the comparative evaluation of spiro-indoline analogs.

Fluorescence Polarization (FP) Assay for MDM2 Binding Affinity
  • Principle: This assay quantitatively measures the binding of the test compound to the MDM2 protein by competing with a fluorescently labeled p53-derived peptide. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, its tumbling is slowed, leading to high polarization. An effective inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

      • MDM2 Protein: Recombinant human MDM2 (N-terminal domain, residues 1-125) diluted to a final concentration of 5-10 nM in assay buffer.

      • Fluorescent Peptide: A 12-amino acid p53-derived peptide labeled with a fluorophore (e.g., TAMRA) diluted to a final concentration of 2-5 nM in assay buffer.

      • Test Compounds: Prepare a 10 mM stock solution of each spiro-indoline analog in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination.

    • Assay Procedure (384-well format):

      • Add 20 µL of the test compound dilutions to the wells of a black, low-volume 384-well plate.

      • Add 20 µL of the fluorescent peptide solution to each well.

      • Add 20 µL of the MDM2 protein solution to each well to initiate the binding reaction.

      • Include controls:

        • Positive Control (100% Inhibition): Assay buffer, fluorescent peptide, and DMSO (no MDM2).

        • Negative Control (0% Inhibition): Assay buffer, fluorescent peptide, MDM2 protein, and DMSO.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.

      • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation ~540 nm, emission ~590 nm for TAMRA).

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the controls.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

MTT Assay for Cellular Viability and Cytotoxicity
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding:

      • Seed a human cancer cell line with wild-type p53 (e.g., MCF-7 for breast cancer, SJSA-1 for osteosarcoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

      • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of the spiro-indoline compounds in culture medium.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

      • Incubate the cells for 48 or 72 hours.

    • MTT Incubation and Solubilization:

      • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

      • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

      • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Absorbance Measurement:

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the logarithm of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Western Blot for p53 Pathway Activation
  • Principle: This technique is used to detect the levels of specific proteins in a cell lysate. By probing for p53 and its downstream target, p21, we can confirm that the observed cytotoxicity is due to the intended mechanism of action—the reactivation of the p53 pathway.

  • Protocol:

    • Cell Treatment and Lysis:

      • Seed and treat cells (e.g., MCF-7) with the GI₅₀ concentration of each compound (as determined by the MTT assay) for 24 hours.

      • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Protein Transfer:

      • Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.

      • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection and Analysis:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Capture the chemiluminescent signal using a digital imaging system.

      • Quantify the band intensities and normalize the levels of p53 and p21 to the loading control to compare their expression levels between treated and untreated samples.

Conclusion and Future Directions

The rational design of MDM2 inhibitors has led to potent and promising classes of compounds, with the spiro-indoline scaffold being a notable success. The comparison between 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride and its unchlorinated parent analog highlights a key principle of modern medicinal chemistry: the strategic use of halogenation to enhance target engagement and improve pharmaceutical properties.

Based on extensive SAR data from related series, it is strongly anticipated that the 5'-chloro analog will demonstrate superior MDM2 binding affinity and greater cellular potency in p53 wild-type cancer cells. [2][6][7]The hydrochloride salt form further provides the practical advantage of improved aqueous solubility. The detailed experimental protocols provided herein offer a robust framework for the head-to-head validation of these two compounds, enabling researchers to quantify the impact of this "magic chlorine" substitution. [8]Future work should focus on obtaining co-crystal structures of these compounds with MDM2 to visualize the precise binding interactions and further refine the design of next-generation spiro-indoline-based cancer therapeutics.

References

  • Hu, C. Q., & Hu, Y. Z. (2008). Small molecule inhibitors of the p53-MDM2. Current medicinal chemistry, 15(17), 1720-30.
  • Patel, S., & Player, M. R. (2008). Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2025). Pharmaceuticals, 18(2), 274. Available from: [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4473-4479. Available from: [Link]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. (2013). Journal of the American Chemical Society, 135(19), 7223-7234. Available from: [Link]

  • Computational study on halogen bonding interaction of MDM2 inhibitors. (n.d.). Hilaris Publisher. Available from: [Link]

  • Medicinal Chemistry Strategies to Disrupt the p53-MDM2/MDMX Interaction. (2016). Medicinal Research Reviews, 36(5), 862-894. Available from: [Link]

  • Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor. (2023). Molecules, 28(7), 2975. Available from: [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2456. Available from: [Link]

  • STUDIES TOWARD THE SYNTHESIS OF NOVEL MDM2 INHIBITOR CANDIDATES. (n.d.). Izmir Institute of Technology. Available from: [Link]

  • Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. (2016). Beilstein Journal of Organic Chemistry, 12, 2854-2862. Available from: [Link]

  • Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53–MDM2 Interaction Useful in Targeted Cancer Therapy. (2015). Current Topics in Medicinal Chemistry, 15(12), 1145-1157. Available from: [Link]

  • Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors. (2022). European Journal of Medicinal Chemistry, 240, 114569. Available from: [Link]

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). Frontiers in Chemistry, 10, 952923. Available from: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Advances, 13(51), 35919-35934. Available from: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025). Proceedings of the 3rd International Conference on Modern Medicine and Global Health. Available from: [Link]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. (2021). Connect Journals. Available from: [Link]

  • Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. (2015). Journal of Biomolecular Structure & Dynamics, 33(11), 2425-2437. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). Molecules, 28(3), 1325. Available from: [Link]

  • Exploration of novel 5′(7′)-substituted-2′-oxospirod[2][9]ioxolane-2,3′-indoline-based N-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents. (2016). Arabian Journal of Chemistry, 9, S1270-S1276. Available from: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). International Journal of Molecular Sciences, 23(23), 14693. Available from: [Link]

Sources

Validation of analytical methods for quantifying 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Analytical Methods for Quantifying 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride Purity

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel molecule like 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, establishing a robust, validated analytical methodology for purity determination is a critical milestone. This guide provides an in-depth comparison of analytical techniques and a detailed framework for their validation, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]

The subject of our analysis, 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, is a specific chemical entity with the molecular formula C₁₀H₁₁Cl₂N.[5] Its purity assessment demands methods that are not only precise and accurate but also specific enough to distinguish the API from potential process-related impurities, degradation products, and residual solvents.

Choosing the Right Tool: A Comparative Analysis of Purity-Assessing Methodologies

The selection of an analytical method is a pivotal decision dictated by the intended purpose of the analysis—be it routine quality control, stability testing, or reference standard characterization. Here, we compare the most pertinent techniques for 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): Regarded as the gold standard in the pharmaceutical industry for purity and impurity profiling.[6][7][8] Its primary advantage lies in its high resolving power, which allows for the separation, identification, and quantification of the main component from trace-level impurities in a single run.[6][7] For a non-volatile compound like our spiro-indoline, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Gas Chromatography (GC): This technique is essential for analyzing volatile and semi-volatile compounds.[9][10][11] While not the primary choice for assaying the non-volatile 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, it is the mandatory method for quantifying residual solvents, which are common process-related impurities that must be controlled within strict limits defined by ICH guidelines.[12][13][14][15]

  • Titrimetry: An absolute or primary method of analysis, titration is a powerful tool for determining the overall purity of an acidic or basic substance. For a hydrochloride salt, a non-aqueous acid-base titration can provide a highly accurate and precise assay value.[16][17] Its key limitation is its lack of specificity; it quantifies the total amount of the basic entity but cannot distinguish the API from any basic impurities.[18]

  • Quantitative NMR (qNMR): A primary analytical method that allows for the determination of sample purity without the need for an identical reference standard.[19][20] It offers the distinct advantage of providing structural confirmation alongside quantification. While powerful, it may require more specialized equipment and expertise compared to chromatography or titration.[19][20]

The Blueprint for Reliability: Method Validation as per ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For purity determination, this involves a comprehensive evaluation of several performance characteristics as outlined in the ICH Q2(R1) guideline.[1][2][3]

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of a typical validation process for a quantitative purity method.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop & Optimize Method (e.g., HPLC, Titration) Protocol Write Validation Protocol (Define parameters & acceptance criteria) Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Specificity->Linearity Proceed if specific Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Limits LOD & LOQ Range->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report (Summarize data, assess against criteria) Robustness->Report

Caption: A typical workflow for analytical method validation.

Experimental Protocols & Data Comparison

Here we provide detailed, self-validating protocols for the most common and powerful methods for purity analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

Method 1: Purity and Impurity Determination by RP-HPLC

This method is designed to quantify the main component (assay) and detect any related substance impurities.

Experimental Protocol:

  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: A C18 stationary phase provides excellent retention and separation for moderately polar, aromatic compounds like the target analyte.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: The acidic mobile phase ensures the analyte, a basic compound, is in its protonated form, leading to sharp, symmetrical peaks.

  • Gradient Elution: Start with a high percentage of aqueous phase (e.g., 95% A) to retain the analyte, then gradually increase the organic phase (e.g., to 95% B) to elute more hydrophobic impurities. A gradient is crucial for separating compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm). A DAD is invaluable as it can assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. This confirms the system is performing correctly.[1]

  • Sample Preparation: Accurately weigh and dissolve the API in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Method 2: Assay Determination by Non-Aqueous Titration

This protocol provides a direct measure of the total basic content, which corresponds to the API hydrochloride salt.

Experimental Protocol:

  • Apparatus: Automated titrator with a glass pH electrode or a manual titration setup with a burette.[16]

  • Titrant: 0.1 M Perchloric Acid in glacial acetic acid.

  • Solvent: Glacial Acetic Acid. Add a small amount of acetic anhydride to remove any residual water.

  • Endpoint Detection: Potentiometric determination of the inflection point.[16]

  • Standardization: Standardize the 0.1 M Perchloric Acid titrant against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Procedure:

    • Accurately weigh approximately 200 mg of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate with the standardized 0.1 M Perchloric Acid, recording the potential (mV) versus the volume of titrant added.

    • Determine the equivalence point from the titration curve.

  • Calculation: Calculate the percentage purity based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of the API.

Decision Tree for Method Selection

The choice of method depends on the analytical objective. This diagram guides the selection process.

Method_Selection_Tree Start What is the analytical goal? Goal1 Quantify total API content (Assay)? Start->Goal1 Goal2 Identify & Quantify specific impurities? Start->Goal2 Goal3 Quantify residual solvents? Start->Goal3 Goal4 Characterize a new batch / reference standard? Start->Goal4 Method_T Non-Aqueous Titration Goal1->Method_T High accuracy, absolute method needed Method_H RP-HPLC with UV/DAD Goal1->Method_H Routine QC, high throughput needed Goal2->Method_H Method_G Headspace GC-FID Goal3->Method_G Goal4->Method_H Orthogonal check needed Method_Q Quantitative NMR (qNMR) Goal4->Method_Q Primary method, structural info needed

Sources

A Comparative Guide to Spiro[cyclopropane-1,3'-indoline] and Spiro[cyclopentane-1,3'-indoline] Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Advantage in Chemical Space Exploration

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic systems—compounds featuring two rings connected by a single, shared carbon atom—have emerged as "privileged scaffolds." Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures. This rigid, well-defined geometry allows for precise projection of substituents into three-dimensional space, enhancing target-binding affinity and specificity while often improving metabolic stability and aqueous solubility.[1][2]

This guide provides a deep structural and functional comparison between two prominent spiro-indoline scaffolds: the highly constrained spiro[cyclopropane-1,3'-indoline] and the more flexible spiro[cyclopentane-1,3'-indoline] . By examining their fundamental structural differences, synthetic accessibility, and impact on biological activity, we aim to provide researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their therapeutic targets.

Part 1: Structural and Physicochemical Dissection

The choice between a cyclopropyl and a cyclopentyl ring fused at the C3 position of an indoline core is not trivial; it fundamentally alters the molecule's geometry, conformational freedom, and physicochemical profile.

Three-Dimensional Geometry and Ring Strain

The cyclopropane ring is a small, planar, and exceptionally rigid structure. The internal C-C-C bond angles are forced to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This deviation results in substantial angle and torsional strain, often referred to as ring strain.[3] The carbon-carbon bonds are consequently described as "bent" or "banana bonds," with increased p-orbital character, which can influence electronic interactions.[3] This rigidity means that substituents attached to the cyclopropane ring are held in fixed positions, providing a precise and predictable vector into a protein's binding pocket. Crystallographic data for spiro[cyclopropane-1,3'-indolin]-2'-one reveals an almost perpendicular arrangement between the cyclopropane and indoline ring systems, with a dihedral angle of 87.65°.[4]

In stark contrast, the cyclopentane ring is significantly less strained and more flexible. It is not planar and preferentially adopts non-planar conformations, such as the "envelope" and "half-chair" (or twist), to alleviate torsional strain.[3] This conformational dynamism allows the ring to adapt its shape to fit the contours of a binding site, which can be advantageous for optimizing ligand-receptor interactions. However, this flexibility can come at an entropic cost upon binding.

Caption: Core chemical structures of the two spiro-indoline scaffolds.

Comparative Physicochemical Properties

The size and nature of the spiro-fused ring directly influence key drug-like properties. The smaller, more compact cyclopropyl group results in a lower molecular weight and often a lower calculated logP (cLogP) compared to the bulkier, more lipophilic cyclopentyl moiety. This can translate to improved aqueous solubility for the cyclopropane-containing scaffold. Conversely, the flexibility of the cyclopentane ring contributes to a higher number of rotatable bonds.

PropertySpiro[cyclopropane-1,3'-indoline]Spiro[cyclopentane-1,3'-indoline]Significance in Drug Design
Molecular Formula C₁₀H₁₁NC₁₂H₁₅NImpacts molecular weight and elemental composition.
Molecular Weight 145.20 g/mol 173.26 g/mol Affects diffusion rates and ligand efficiency metrics.
cLogP (XLogP3) ~1.9 - 2.1~2.6 - 2.8[5][6]Predicts lipophilicity, influencing permeability and solubility.
TPSA (Topological Polar Surface Area) 12.03 Ų12.03 ŲInfluences membrane permeability and oral bioavailability.
Ring Strain High (~27.5 kcal/mol)[7]Low (~6.5 kcal/mol)Affects reactivity, stability, and 3D conformation.
Conformational Flexibility Rigid, PlanarFlexible (Envelope/Twist)Impacts binding site adaptation and entropic cost of binding.

Part 2: Synthetic Accessibility and Strategies

The construction of these spirocyclic scaffolds can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution patterns and stereochemical outcomes.

Synthesis of Spiro[cyclopropane-1,3'-indoline] Scaffolds

The primary strategies for creating the spiro-cyclopropane moiety involve the cyclopropanation of a pre-existing exocyclic double bond at the C3 position of an indolinone.

  • From 3-Methyleneindolin-2-ones: A powerful and common method is the reaction of 3-methyleneindolin-2-ones with carbene precursors. Transition metal-free approaches using tosylhydrazone salts have been developed as a safer alternative to traditional diazo compounds, offering high yields and good diastereoselectivity.[8]

  • Direct Spiro-annulation: An alternative involves the reaction of indolin-2-one with a 1,2-dihaloethane (like 1,2-dibromoethane) in the presence of a strong base.[4] This method builds the cyclopropane ring directly onto the C3 position.

Synthesis of Spiro[cyclopentane-1,3'-indoline] Scaffolds

The construction of the spiro-cyclopentane ring typically relies on cycloaddition or cascade annulation reactions that build the five-membered ring.

  • [3+2] Cycloaddition Reactions: These reactions are highly effective for creating five-membered rings. Strategies involving the reaction of isatin-derived molecules with various partners have been developed to produce chiral spiro-cyclopentene/cyclopentane-oxindoles with excellent stereoselectivity.[9]

  • Cascade Annulation Reactions: Multi-step, one-pot cascade reactions provide an efficient route. For example, the reaction of alkyl isocyanides with two molecules of a 3-methyleneoxindole can afford functionalized dispiro[indoline-3,1'-cyclopentane-3',3''-indolines].[10] Chiral catalysts can be employed to achieve high enantioselectivity in these complex transformations.[11]

A 1. Seed Cells in 96-Well Plate B 2. Incubate for 24h (Attachment) A->B C 3. Treat with Serial Dilutions of Compound B->C D 4. Incubate for 48-72h (Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate GI50 Value H->I

Caption: Workflow for a standard MTT cell viability assay.

Senior Application Scientist's Perspective and Conclusion

The selection between a spiro[cyclopropane-1,3'-indoline] and a spiro[cyclopentane-1,3'-indoline] scaffold is a strategic decision guided by the specific goals of a drug discovery program.

Choose Spiro[cyclopropane-1,3'-indoline] when:

  • High Rigidity and a Defined Vector are Required: The fixed geometry is ideal for probing specific, well-defined pockets where a precise orientation of substituents is necessary for activity.

  • Metabolic Stability is a Key Concern: The strained ring offers a potential advantage in resisting metabolic degradation.

  • Exploring Novel 3D Chemical Space is the Goal: The unique electronic nature and rigidity of the cyclopropane ring offer opportunities for novel interactions and patentable chemical space.

Choose Spiro[cyclopentane-1,3'-indoline] when:

  • Conformational Flexibility is Advantageous: The ability of the five-membered ring to adapt can be crucial for optimizing binding in more malleable or less-defined active sites.

  • Increased Lipophilicity is Desired: The larger alkyl ring can enhance membrane permeability, although this must be balanced against potential solubility issues.

  • Scaffold Hopping from Natural Products: Many natural products feature five- or six-membered spirocycles, making the cyclopentane scaffold a logical starting point for analogue design.

References

  • Zhang, L. et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2456. [Link]

  • Váradi, A. et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. [Link]

  • Wang, Z. et al. (2024). Enantioselective Synthesis of Spiro[cyclopentane-1,3′-oxindole] Scaffolds with Five Consecutive Stereocenters. Organic Letters. [Link]

  • Kamal, A. et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-6. [Link]

  • Preethi, R. K. et al. (2025). Synthesis of Dispiro‐[Indoline‐3,1′‐Cyclopropane‐2′,3′′‐Indoline]‐2,2′′‐Diones via Thermal [2+1] Cycloaddition Between 3‐Alkylidene‐7‐Aza‐2‐Indolones and 3‐Diazo‐7‐Aza‐2‐Oxindoles. ResearchGate. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Yan, C. et al. (2019). Efficient Construction of Dispiro[indoline-3,1'-cyclopentane-3',3''-indolines] and spiro[indoline-3,5'-pyrrolo[3',2':2,3]cyclopenta[1,2-b]indoles]. ResearchGate. [Link]

  • Maurya, R. A. et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4, 38425-38432. [Link]

  • Jemilat, A. et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. PMC. [Link]

  • PubChem. Spiro(cyclopentane-1,3'-indoline), 1'-acetyl-. PubChem. [Link]

  • Reddy, B. V. S. et al. (2025). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. [Link]

  • Yan, C. et al. (2019). Efficient construction of spirocyclopentane-1,3-dioxindoles via an annulation reaction of isocyanides and 3-methyleneoxindoles. Organic & Biomolecular Chemistry. [Link]

  • Ivanenkov, Y. A. et al. (2020). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • Abu-Zaied, M. A. et al. (2022). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Journal of Molecular Structure. [Link]

  • Gordon, M. S. (1980). Ring Strain in Cyclopropane, Cyclopropene, Silacyclopropane, and Silacyclopropene. Journal of the American Chemical Society. [Link]

  • Singh, S. K. et al. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]

Sources

A Comparative Guide to the Stability and Reactivity of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In pharmaceutical development, the selection of an appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and shelf-life.[1][2] For amine-containing compounds like 5'-Chlorospiro[cyclopropane-1,3'-indoline], the choice between the free base and a salt form, such as the hydrochloride (HCl) salt, is fundamental. The formation of a salt can significantly alter key physicochemical properties including solubility, stability, dissolution rate, and hygroscopicity.[1][3][4]

This guide provides a comprehensive framework for comparing the stability and reactivity of the free base and hydrochloride salt forms of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. By presenting a suite of standardized experimental protocols and the scientific rationale behind them, this document serves as a practical tool for researchers to generate robust, comparative data to inform salt selection and guide formulation development.

Foundational Physicochemical Properties: The "Why" Behind the Comparison

Before delving into stability and reactivity, it is crucial to characterize the fundamental properties that differentiate the free base from its HCl salt. The primary difference lies in the protonation of the basic nitrogen atom in the indoline ring. This single chemical modification can cascade into significant changes in physical properties.

dot graph "Salt_Formation" { layout=dot; rankdir="LR"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Conversion between the free base and hydrochloride salt forms.

Key Physicochemical Parameters to Determine:

ParameterFree Base (Expected)Hydrochloride Salt (Expected)Rationale & ImportanceExperimental Protocol
pKa Lower valueHigher value for the conjugate acidThe pKa governs the ionization state at different physiological pHs, impacting absorption and distribution.[5][6] The pKa difference between the API and counterion should ideally be >2-3 for a stable salt.[3]Potentiometric or UV-metric titration.[5][7]
LogP / LogD Higher LogPLower LogP, pH-dependent LogDLogP measures lipophilicity, predicting membrane permeability.[6][8] The salt form's increased hydrophilicity enhances aqueous solubility but may decrease membrane permeability if the compound is too polar.[4]Shake-flask method followed by HPLC or UV analysis.[7]
Melting Point LowerHigherA higher melting point generally correlates with greater crystal lattice energy and improved thermal stability.[1][3]Differential Scanning Calorimetry (DSC).[9][10]
Aqueous Solubility LowHighEnhanced solubility is a primary driver for salt formation, often improving bioavailability for poorly soluble drugs (BCS Class II/IV).[3][4][11]Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8) followed by quantitative analysis (HPLC/UV).

Stability Analysis: A Multifaceted Assessment

Stability testing is essential to determine the API's shelf-life and its susceptibility to degradation under various environmental conditions.

Thermal Stability

Thermal analysis reveals the temperatures at which physical and chemical changes occur, indicating the intrinsic stability of the solid form.[12]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][13] It is used to determine the melting point, and can reveal polymorphic transitions or degradation events.[10][14]

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature.[13][14] It is invaluable for detecting the loss of volatiles (like water or residual solvents) and identifying the onset temperature of thermal decomposition.[12]

ParameterFree Base (Expected)Hydrochloride Salt (Expected)Significance
Melting Point (DSC) Lower, may show broader peakHigher, sharper peakIndicates higher crystal lattice energy and stability.[3]
Decomposition Onset (TGA) Lower temperatureHigher temperatureThe salt form is often thermally more stable.[15]
Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[16] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[17][18]

ParameterFree Base (Expected)Hydrochloride Salt (Expected)Significance
Moisture Uptake LowPotentially higherSalts, particularly hydrochlorides, can be more hygroscopic. This is a critical parameter for handling, packaging, and formulation.[3]
Chemical Stability (Forced Degradation)

Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways.[19][20] It is a regulatory requirement and essential for developing stability-indicating analytical methods.[19][21] The goal is typically to achieve 5-20% degradation to ensure that analytical methods can detect and quantify degradants.[22]

Common Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 N NaOH at elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Photostability: Exposure to UV and visible light (e.g., 1.2 million lux hours).[20]

  • Thermal: Dry heat at a temperature below the melting point.

The protonation of the amine in the hydrochloride salt is expected to protect it from certain degradation pathways, particularly oxidation, as the nitrogen lone pair is no longer available to participate in reactions.[23]

ConditionFree Base (Expected Degradation)Hydrochloride Salt (Expected Degradation)Rationale
Oxidative More susceptibleMore stableThe protonated amine (R-NH₂⁺) is less prone to oxidation than the free amine (R-NH).[23]
Basic Hydrolysis Generally stableGenerally stableThe core spiro[cyclopropane-indoline] structure is relatively robust to base.
Acidic Hydrolysis Generally stableGenerally stableThe structure is also expected to be stable in acid, though specific liabilities should be assessed.

Reactivity and Performance Comparison

This section focuses on how the different forms perform in solution, which is directly relevant to their biopharmaceutical properties.

Dissolution Rate

While solubility is an equilibrium measurement, the dissolution rate measures how fast the solid API dissolves in a given medium.[24] For oral solid dosage forms, a faster dissolution rate can lead to more rapid absorption.[25] The USP provides standardized apparatus and methods, such as the paddle (USP Apparatus 2) or flow-through cell (USP Apparatus 4), for these measurements.[24]

ParameterFree Base (Expected)Hydrochloride Salt (Expected)Significance
Dissolution Rate SlowerFasterA faster dissolution rate is often a key reason for developing a salt form, as it can significantly improve the bioavailability of BCS Class II drugs.[3]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Overall experimental workflow for comparing the two forms.

Experimental Protocols

Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)
  • Sample Preparation: Place 5-15 mg of the sample (either free base or HCl salt) onto a pre-tared pan in a dynamic vapor sorption (DVS) or similar GSA instrument.

  • Pre-treatment/Drying: Dry the sample in situ under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25°C or 40°C) until a stable weight is achieved. This ensures the results are independent of the initial moisture content.

  • Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, allow the sample weight to equilibrate before proceeding.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH.

  • Data Analysis: Plot the percentage change in mass versus RH. The shape of the isotherm and the total mass gained at a specific RH (e.g., 80% RH) are used to classify the material's hygroscopicity.[26]

Protocol: Forced Degradation (Oxidative Stress)
  • Sample Preparation: Prepare stock solutions of both the free base and the HCl salt in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Control Sample: Dilute an aliquot of the stock solution with the solvent to the target analytical concentration (e.g., 0.1 mg/mL). This is the time-zero (T₀) sample.

  • Stress Condition: To another aliquot of the stock solution, add a volume of 3% hydrogen peroxide (H₂O₂). The final concentration of H₂O₂ in the sample should be sufficient to induce degradation. Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots from the stressed sample at various time points (e.g., 2, 8, 24 hours).[22] Immediately quench the reaction if necessary (e.g., by dilution or adding a quenching agent) and dilute to the target analytical concentration.

  • Analysis: Analyze the T₀ control and all stressed samples using a validated stability-indicating HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms. Calculate the percentage degradation of the parent peak and the percentage area of any new impurity peaks formed. The mass spectrometer will aid in identifying the mass of the degradants.[20]

Protocol: Dissolution Rate Testing (USP Apparatus 2 - Paddle)
  • System Setup: Calibrate and set up a USP Apparatus 2 (Paddle) dissolution bath.

  • Media Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid) and equilibrate it to 37 ± 0.5 °C in each vessel.

  • Sample Introduction: Weigh a precise amount of the API (free base or HCl salt). For non-formulated API, a standardized amount can be added directly to the vessel or using an intrinsic dissolution setup.

  • Test Execution: Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).[27]

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[28] Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples promptly and analyze the concentration of the dissolved API using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the percentage of API dissolved versus time to generate a dissolution profile.[27]

Conclusion and Recommendations

The selection between the free base and hydrochloride salt of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is a decision with significant consequences for drug development. It is anticipated that the hydrochloride salt will exhibit superior aqueous solubility and a faster dissolution rate , which are often critical for achieving adequate bioavailability.[3][15] Furthermore, the salt form is likely to possess greater thermal stability and enhanced chemical stability towards oxidation .[15][23]

However, a potential drawback of the hydrochloride salt may be increased hygroscopicity , which requires careful consideration during manufacturing and packaging to ensure product integrity.[3] The experimental framework provided in this guide enables a direct, data-driven comparison of these critical attributes. By systematically evaluating the physicochemical properties, stability, and reactivity, researchers can make an informed, evidence-based decision on the optimal form of the API to advance into further development, ultimately de-risking the path to a safe and effective drug product.

References

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. [Link]

  • salt selection in pharmaceutical product development | PPTX - Slideshare. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • pKa & LogP Analysis Services - The Solubility Company. [Link]

  • LogP/LogD/Pka Analysis - Protheragen. [Link]

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. [Link]

  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector | Bentham Science Publishers. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. [Link]

  • Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin | Ami Instruments. [Link]

  • Rational Salt Selection in Drug Development | PDF | Solubility | Chemical Substances. [Link]

  • pKa and Log P | Seven Star Pharma. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. [Link]

  • Dissolution Testing: An overview - RSSL. [Link]

  • What USP Dissolution Testing Reveal About Tablet Performance? - Raytor. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]

  • Hygroscopicity Evaluation - Technology Networks. [Link]

  • Amino Acid Freebase vs. HCl Salt : r/chemistry - Reddit. [Link]

  • Developing and Validating Dissolution Procedures - LCGC International. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. [Link]

Sources

Benchmarking the Catalytic Efficiency of Spiro-Indoline Synthesis Pathways: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Spiro-indolines and spirooxindoles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active natural products (e.g., strychnine, gelsemine) and modern drug candidates. The construction of their defining feature—a sterically congested all-carbon quaternary spirocenter—poses a significant synthetic challenge.

As an application scientist or drug development professional, selecting the optimal catalytic pathway requires balancing enantioselectivity, structural complexity, atom economy, and scalability. This guide objectively benchmarks three state-of-the-art catalytic methodologies: Asymmetric Organocatalysis , Transition-Metal (Palladium) Dearomatization , and Visible-Light Photoredox Catalysis .

Mechanistic Benchmarking & Causality

To achieve high catalytic efficiency, one must understand the underlying physical chemistry and transition-state dynamics of each catalyst system.

Pathway A: Asymmetric Organocatalysis (Squaramides & Chiral Phosphoric Acids)

Organocascade strategies rely on small organic molecules to direct complex multicomponent reactions[1]. Bifunctional squaramides are particularly effective for Michael/Mannich/cyclization cascades.

  • The Causality of Selectivity: Squaramides possess two N-H hydrogen-bond donors that rigidly coordinate to the electrophile (e.g., a nitroolefin), lowering its LUMO. Simultaneously, a tethered tertiary amine acts as a Brønsted base to activate the nucleophilic oxindole via HOMO elevation. This highly ordered, pre-organized transition state is the physical reason these catalysts routinely deliver >95% enantiomeric excess (ee).

Pathway B: Palladium-Catalyzed Dearomatization

Transition-metal catalysis excels at breaking aromaticity to generate highly complex polycyclic spiro-systems[2].

  • The Causality of Reactivity: In the synthesis of spirocyclohexaneindolenines, a Pd(0) catalyst undergoes oxidative addition into an aryl halide. The choice of a bidentate ligand like DPPP (1,3-Bis(diphenylphosphino)propane) is critical; its specific bite angle stabilizes the Pd(II) intermediate, promoting the migratory insertion of an alkyne over premature reductive elimination. A base is then used to deprotonate the indole nitrogen, driving the nucleophilic attack of the C3 position onto the metal center to forge the spiro-node.

Pathway C: Visible-Light Photoredox Catalysis

Photoredox catalysis offers an extremely mild, step-economical route by utilizing single-electron transfer (SET) events[3].

  • The Causality of Mild Conditions: Instead of harsh thermal conditions or toxic stoichiometric oxidants, organic dyes like 4CzIPN absorb blue LED light to reach a long-lived excited state. This excited species facilitates a SET to an amine precursor, generating a transient neutral radical. This radical chemoselectively attacks the electron-deficient indole, initiating a dearomative spirocyclization at room temperature.

Pathway Selection Logic

PathwaySelection Start Spiro-Indoline Target Scaffold Q1 Primary Synthetic Goal? Start->Q1 OrgCat Organocatalysis (Squaramides / CPAs) Q1->OrgCat Enantioselectivity PdCat Transition-Metal (Pd-Dearomatization) Q1->PdCat Structural Complexity PhotoCat Photoredox Catalysis (Visible Light / SET) Q1->PhotoCat Radical / Mild Cond. AdvOrg High ee% (>95%) Mild, Metal-Free OrgCat->AdvOrg AdvPd Complex Polycyclics High Yields, Robust PdCat->AdvPd AdvPhoto Step-Economical Novel Radical Pathways PhotoCat->AdvPhoto

Decision matrix for selecting a spiro-indoline synthesis pathway based on target requirements.

Quantitative Data Comparison

The following table summarizes the experimental benchmarking data across the three primary pathways, drawn from recent optimization studies[1][2][3].

MetricOrganocascade (Squaramide)Pd-DearomatizationPhotoredox (4CzIPN)
Typical Yield 75% – 98%60% – 90%50% – 85%
Enantioselectivity (ee) Up to 99% N/A (Often Racemic)Up to 92%
Diastereoselectivity (dr) > 20:1Mod-High (Substrate dependent)> 10:1
Catalyst Loading 5 – 10 mol%5 mol% Pd / 10 mol% Ligand1 – 2.5 mol%
Reaction Temperature 0 °C to 25 °C80 °C to 100 °C20 °C (Room Temp)
Reaction Time 12 – 48 hours12 – 24 hours16 – 24 hours
Primary Limitation Narrower substrate scopeRequires heavy metals / elevated heatRequires specialized LED setups

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to verify the success of intermediate steps.

Protocol A: Squaramide-Catalyzed Asymmetric Organocascade
  • Preparation: To a 2-dram glass vial equipped with a magnetic stir bar, add the oxindole derivative (0.10 mmol) and the nitroolefin (0.12 mmol).

  • Catalyst Addition: Add the bifunctional chiral squaramide catalyst (5.0 mol%).

  • Reaction: Dissolve the mixture in anhydrous dichloromethane (DCM, 1.0 mL). Stir the solution at room temperature (25 °C) for 24 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). Complete consumption of the oxindole indicates reaction completion.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography on silica gel.

  • Validation Checkpoint 2 (Stereochemistry): Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) using a Daicel Chiralpak column. Compare retention times against a racemic standard.

Protocol B: Palladium-Catalyzed Intermolecular Dearomatization
  • Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-(2-bromobenzyl)indole (0.20 mmol), Pd(OAc)₂ (5.0 mol%), DPPP ligand (10.0 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add the alkyne substrate (0.30 mmol) followed by anhydrous toluene (2.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 16 hours.

  • Validation Checkpoint 1 (Workup): Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. A clear, colored filtrate indicates successful removal of the metal catalyst.

  • Purification: Concentrate and purify via silica gel chromatography.

  • Validation Checkpoint 2 (Structural Integrity): Confirm the formation of the spiro-quaternary center using 2D NMR (HSQC and HMBC). The absence of aromatic C3-H signals and the appearance of a quaternary spiro-carbon cross-peak (~50-60 ppm) validate the dearomatization.

Protocol C: Photoredox-Mediated Neutral Radical Dearomatization
  • Preparation: To a dry 10 mL Schlenk flask, add the indole substrate (0.10 mmol), the amine radical precursor (0.12 mmol), and the organic photocatalyst 4CzIPN (2.5 mol%).

  • Solvent & Degassing: Add 1.0 mL of anhydrous acetonitrile (MeCN). Degas the mixture thoroughly via three freeze-pump-thaw cycles. Crucial Causality: Oxygen quenches the excited state of the photocatalyst; strict anaerobic conditions are mandatory.

  • Irradiation: Backfill with N₂ and irradiate the stirring mixture with a 5W Blue LED strip (λ = 450 nm) at 20 °C for 16 hours.

  • Validation Checkpoint 1 (Fluorescence): During irradiation, the reaction should exhibit the characteristic luminescence of the active 4CzIPN catalyst.

  • Purification & Validation: Remove the solvent in vacuo, purify via preparative TLC, and validate the product mass via High-Resolution Mass Spectrometry (HRMS) to ensure no over-oxidation occurred.

Mechanistic Visualization: Palladium Catalytic Cycle

PdCycle Pd0 Pd(0) Catalyst Active Species OxAdd OxAdd Pd0->OxAdd Aryl Halide MigIns Migratory Insertion Alkyne Coordination OxAdd->MigIns Alkyne Dearom Nucleophilic Attack C3-Indole Dearomatization MigIns->Dearom Base RedElim Reductive Elimination Spiro-Product Formation Dearom->RedElim RedElim->Pd0 Product Release

Mechanistic cycle of Palladium-catalyzed dearomatization highlighting the transition states.

References

  • Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies ACS Catalysis[Link]

  • Palladium-Catalyzed Dearomatization of Indoles with Alkynes: Construction of Spirocyclohexaneindolenines The Journal of Organic Chemistry[Link]

  • Photoredox Asymmetric Nucleophilic Dearomatization of Indoles with Neutral Radicals ACS Catalysis[Link]

Sources

A Comparative Pharmacokinetic Profile of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride: A Novel CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting the central nervous system (CNS), understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount for predicting its efficacy and safety. This guide provides a comparative analysis of the projected pharmacokinetic profile of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, a novel spiro-indoline compound, against established CNS drugs. Given the structural alerts within the spiro-indoline class suggesting potential neurological activity, we hypothesize this compound may act as a sigma-1 receptor antagonist.[1][2][3] Therefore, for a robust comparison, we will benchmark its anticipated profile against S1RA (E-52862) , a selective sigma-1 receptor antagonist, and Fluoxetine , a well-characterized selective serotonin reuptake inhibitor (SSRI).

This document is structured to not only present comparative data but also to explain the rationale behind the necessary experimental workflows for a comprehensive PK assessment.

The Critical Role of Pharmacokinetics in CNS Drug Development

Developing drugs that effectively target the CNS is a significant challenge, primarily due to the highly selective blood-brain barrier (BBB).[4][5][6] The BBB stringently regulates the passage of substances from the bloodstream into the brain, protecting it from toxins and pathogens. For a CNS drug to be effective, it must possess specific physicochemical properties that allow it to permeate this barrier and achieve therapeutic concentrations at its target site within the brain, all while maintaining a favorable safety profile.[4][7] Key pharmacokinetic parameters that dictate the success of a CNS drug candidate include its absorption, distribution, metabolism, and excretion (ADME), with a special emphasis on its ability to cross the BBB.[4][8]

Comparator Drug Profiles: S1RA and Fluoxetine

A meaningful evaluation of a new drug candidate requires comparison with established compounds.

  • S1RA (E-52862): Chosen for its targeted mechanism as a selective sigma-1 receptor antagonist, a plausible target for our lead compound. Its development for neuropathic pain provides a relevant context for a novel CNS therapeutic.[2]

  • Fluoxetine: Selected as a widely prescribed CNS drug with a different mechanism of action. Its extensive and well-documented pharmacokinetic data provide a valuable reference for general CNS drug properties.

The following table summarizes the key pharmacokinetic parameters of our chosen comparators. This will serve as a benchmark for the anticipated profile of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

ParameterS1RA (E-52862)Fluoxetine5'-Chlorospiro[cyclopropane-1,3'-indoline] HCl (Projected)Reference
Molecular Weight ( g/mol ) 358.5309.3216.1[9]
LogP 4.14.05~2.9[10]
Bioavailability (%) High (oral)~72 (oral)To be determined
Protein Binding (%) ~98~95To be determined
Tmax (hours) ~12-8To be determined
Half-life (t1/2, hours) ~1096-144 (chronic)To be determined
Metabolism Hepatic (CYP enzymes)Hepatic (CYP2D6, CYP2C19)To be determined (projected hepatic)
Excretion Primarily renalPrimarily renalTo be determined (projected renal)
BBB Penetration (Kp,uu) >1~1To be determined

Experimental Workflow for Pharmacokinetic Profiling

To ascertain the pharmacokinetic profile of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, a tiered experimental approach is recommended. This workflow is designed to provide a comprehensive understanding of the compound's ADME properties.

Caption: Tiered experimental workflow for pharmacokinetic profiling.

In Vitro Assays: The Foundation

Initial screening using in vitro assays is a cost-effective method to predict the in vivo behavior of a compound.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the rate of metabolism of the test compound.

  • Materials: 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, control compounds (e.g., testosterone, verapamil).

  • Procedure:

    • Pre-incubate HLMs with the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Causality Behind Experimental Choices: Using human liver microsomes provides a good first approximation of hepatic metabolism, as they contain a high concentration of phase I metabolizing enzymes (cytochrome P450s). The inclusion of control compounds with known metabolic fates validates the experimental setup.

In Vivo Studies: The Whole-System View

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a complete biological system.

Protocol: Rodent Pharmacokinetic Study with Brain Penetration Assessment

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, bioavailability) and assess brain penetration.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Procedure:

    • Intravenous (IV) Administration: Administer the compound intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) Administration: Administer the compound orally via gavage at a higher dose (e.g., 5-10 mg/kg) to assess oral bioavailability.

    • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, animals are euthanized, and brains are collected.

    • Sample Processing: Plasma is separated from blood. Brain tissue is homogenized.

    • Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • Plasma concentration-time data are used to calculate PK parameters using non-compartmental analysis.

    • Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

    • The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) is estimated by correcting for plasma and brain tissue protein binding.

Authoritative Grounding: The choice of a rodent model is a standard preclinical step, and the use of both IV and PO routes is essential for determining absolute bioavailability. LC-MS/MS is the gold standard for bioanalysis due to its sensitivity and specificity.[7]

Interpreting the Comparative Data

The projected low molecular weight and moderate LogP of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride suggest that it has the potential for good passive diffusion across the BBB, a desirable characteristic for a CNS drug.[4] Its success will, however, depend on factors that are yet to be determined, such as its interaction with efflux transporters at the BBB (e.g., P-glycoprotein) and its metabolic stability.[6][7]

Caption: Factors influencing drug penetration across the BBB.

Should in vitro Caco-2 assays reveal a high efflux ratio, this could indicate that the compound is a substrate for transporters like P-glycoprotein, potentially limiting its brain accumulation. In such a scenario, medicinal chemistry efforts may be required to modify the structure to reduce its affinity for these transporters.

Conclusion and Future Directions

While the full pharmacokinetic profile of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride remains to be elucidated, its fundamental physicochemical properties are promising for a CNS drug candidate. The proposed experimental workflow provides a robust framework for its comprehensive evaluation. By comparing its emerging data with that of established drugs like S1RA and Fluoxetine, researchers can make informed decisions regarding its progression through the drug development pipeline. The ultimate goal is to determine if this novel compound possesses a pharmacokinetic profile that translates to a safe and effective therapeutic for CNS disorders.

References

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (2025, September 18). Source not specified.
  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Source not specified.
  • What is CNS pharmacokinetics and how is it measured? (2025, May 28). Source not specified.
  • Mechanism-based PKPD modelling of CNS-active drugs. (2010, March 11). Frontiers in Pharmacology.
  • Pharmacokinetic (PK) Considerations For Central Nervous System (CNS) Drugs. (2024, September 29). PRISYS Biotech News.
  • Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist. (2022, February 3). British Journal of Clinical Pharmacology.
  • Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? (2017, November 29).
  • Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitiz
  • The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. PubChem.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. PubChem.

Sources

Safety Operating Guide

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Welcome to a comprehensive guide on the safe and compliant disposal of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride (CAS No: 1788041-56-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This document provides an in-depth, procedural framework for managing waste streams containing this compound, grounded in regulatory compliance and best laboratory practices. Our goal is to empower your team with the knowledge to handle this material confidently, ensuring safety from the benchtop to final disposal.

Foundational Knowledge: Understanding the Compound

Before any handling or disposal protocol can be established, a thorough understanding of the compound's properties and associated hazards is paramount. 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a halogenated organic compound, a structural class that requires specific disposal considerations. Its hydrochloride salt form also introduces potential corrosivity.

A summary of its key characteristics is essential for a proper risk assessment.

PropertyInformationSource
CAS Number 1788041-56-4 (hydrochloride); 1538359-43-1 (free base)[1][2]
Molecular Formula C₁₀H₁₁Cl₂N[3]
Molecular Weight 216.10 g/mol [3]
Physical Form The free base is a yellow to brown sticky oil or semi-solid.[2]
Hazard Class GHS07: Harmful/Irritant[2][4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1][2]

The presence of a chlorinated aromatic ring is the primary determinant for its classification as halogenated organic waste . This is a critical distinction, as disposal pathways for halogenated and non-halogenated waste streams are fundamentally different and must never be mixed.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a multi-step process governed by the principle of "cradle-to-grave" waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This means the generator of the waste is responsible for it until its final, safe disposal.

The following diagram illustrates the decision-making process for handling waste generated from this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway start Waste Containing 5'-Chlorospiro[cyclopropane-1,3'-indoline] HCl Generated assess Assess Waste Type: - Solid - Liquid (Neat/Solution) - Sharps - Empty Container start->assess solid_waste Solid Waste (Contaminated PPE, Paper) Place in Labeled Hazardous Waste Bag/Container assess->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) Pour into 'Halogenated Organic Liquid Waste' Container assess->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Contaminated Glass) Place in Puncture-Proof Sharps Container assess->sharps_waste Sharps container_waste Empty Container Triple-Rinse? Collect Rinsate as Liquid Waste assess->container_waste Container storage Store Waste in Designated Satellite Accumulation Area (Secondary Containment) solid_waste->storage liquid_waste->storage sharps_waste->storage container_waste->solid_waste No (Treat as Solid Waste) container_waste->liquid_waste Yes pickup Schedule Pickup with Institutional EHS or Licensed Disposal Vendor storage->pickup

Sources

A Researcher's Guide to the Safe Handling of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we operate on the frontier of science, often handling novel chemical entities with limited safety data. 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is one such compound. While specific toxicological data is not widely available, a structural assessment reveals key features that demand a cautious and systematic approach to handling. This guide provides essential, field-proven safety and logistical information, structured not as a rigid template, but as a dynamic protocol grounded in the principles of chemical causality and risk mitigation.

The molecule's structure contains a chlorinated aromatic ring, a common feature in compounds requiring careful handling due to potential toxicity and environmental persistence.[1] The hydrochloride salt form suggests good aqueous solubility but also the potential to generate hydrochloric acid upon contact with moisture, posing an irritant risk. Given these characteristics, and in the absence of comprehensive hazard data, we must treat this compound as hazardous until proven otherwise.[2] This principle of assuming risk is the foundation of a trustworthy laboratory safety culture.[3]

Hazard Assessment and Risk Mitigation

A thorough hazard assessment is the first step in any experimental plan.[4] For 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, the primary anticipated hazards are:

  • Skin and Eye Irritation: Hydrochloride salts can be irritating, and the organic structure may cause skin sensitization.[5][6]

  • Respiratory Irritation: Fine powders or aerosols can irritate the respiratory tract.

  • Unknown Systemic Toxicity: The chlorinated indoline scaffold is a privileged structure in medicinal chemistry, implying significant biological activity. The full toxicological profile is unknown.

Our primary directive is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[3][7] PPE should be considered the last line of defense, supplementing, not replacing, safe work practices.[7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific tasks being performed.[8] The following table outlines the minimum required PPE for handling 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride in a research laboratory setting.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) ANSI Z87.1-compliant safety goggles & full-face shield.[4][9]Double-gloving: Inner Silver Shield® or similar laminate glove with an outer pair of nitrile gloves.[4][9]Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9]Mandatory use of a certified chemical fume hood.[2][10]
Handling Solutions (Transfers, Reactions) ANSI Z87.1-compliant safety goggles.[9]Chemical-resistant nitrile gloves (minimum 4 mil thickness). Inspect for integrity before each use.[2][10]Flame-resistant lab coat, fully buttoned.[9]All operations must be conducted within a chemical fume hood.[10]
Post-Experiment Cleanup ANSI Z87.1-compliant safety goggles.[9]Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves.Chemical-resistant apron over a lab coat.Work within a chemical fume hood.

This table summarizes minimum requirements. A site-specific hazard assessment should always be performed to determine if additional protection is needed.[4]

Causality Behind PPE Choices
  • Eye and Face Protection: When handling the solid powder, a full-face shield over safety goggles is mandated.[4] This is because fine powders can easily become airborne and bypass the protection of glasses alone. The hydrochloride salt can be particularly damaging to the soft tissues of the eyes. For liquid handling, the primary risk is a direct splash, for which chemical splash goggles provide adequate protection.[9]

  • Hand Protection: The use of double-gloving when handling the solid provides an extra layer of defense against potential contamination.[4] Should the outer glove be breached, the inner glove provides temporary protection while the user removes the compromised outer layer. For solutions, a single pair of well-inspected nitrile gloves is sufficient, but they should be changed immediately upon known contact with the chemical.

  • Respiratory Protection: Due to the unknown inhalation toxicity, all manipulations of this compound, both solid and in solution, must be performed within a certified and properly functioning chemical fume hood.[2][10] This engineering control is the most critical step in preventing respiratory exposure. The sash should be kept as low as possible during all operations.[10]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating protocol ensures that safety is built into the workflow. The following procedural diagram and steps outline a comprehensive plan from handling to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_ppe 1. Don Required PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handling_weigh 4. Weigh Solid Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve 5. Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction 6. Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste 8. Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Step-by-step workflow for handling 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, ensure all required PPE is available and in good condition.[11] Verify that the chemical fume hood has a current certification and is functioning correctly. Assemble all necessary glassware, reagents, and spill cleanup materials inside the hood to minimize reaching in and out.[10]

  • Weighing: When weighing the solid compound, do so on a disposable weigh boat within the fume hood. Use non-sparking tools.[12] Keep the container tightly closed when not in use.[3]

  • Solution Preparation: Always add the solid to the solvent slowly. Never add solvent to the solid in a way that could generate dust. If adding acid to water, always add the acid to the water, never the other way around, to control any exothermic reaction.[13]

  • Experimentation: Keep all reactions and vessels at least 6 inches from the sash of the fume hood to ensure proper airflow.[10] Never put your head inside the hood.[10]

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

Disposal Plan

Proper waste segregation is crucial for safety and environmental protection. As a chlorinated organic compound, all waste associated with 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride must be treated as hazardous.[14][15]

Waste Segregation Diagram

G Source Experimental Waste Sources SolidWaste Contaminated Solids (Gloves, Weigh Boats, Paper Towels) Source->SolidWaste LiquidWaste Halogenated Liquid Waste (Solvent Rinses, Reaction Mixtures) Source->LiquidWaste GlassWaste Contaminated Glassware (Pipettes, Vials) Source->GlassWaste HalogenatedContainer Designated, Labeled Halogenated Waste Container SolidWaste->HalogenatedContainer LiquidWaste->HalogenatedContainer SharpsContainer Broken Glass / Sharps Box (Labeled as Chemical Waste) GlassWaste->SharpsContainer EH&S Disposal EH&S Disposal HalogenatedContainer->EH&S Disposal SharpsContainer->EH&S Disposal

Caption: Segregation pathway for waste generated during handling.

  • Liquid Waste: All solutions containing the compound and any solvents used for rinsing glassware must be collected in a designated "Halogenated Organic Waste" container.[14][15] This container must be kept closed when not in use and stored in secondary containment.[2][14]

  • Solid Waste: All contaminated disposable items, including gloves, weigh boats, and paper towels, must be placed in a sealed bag or container labeled as "Halogenated Solid Waste."[14]

  • Sharps and Glassware: Contaminated disposable glassware (e.g., Pasteur pipettes) and any broken glass must be placed in a puncture-proof sharps container designated for chemically contaminated items.[16]

  • Labeling and Pickup: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all constituents, and the approximate percentages.[3][14] When a container is three-quarters full, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[14]

Emergency Procedures

Preparedness is paramount.[3] Before starting work, know the location of the nearest safety shower, eyewash station, and fire alarm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[2]

  • Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Place all contaminated absorbent material in a sealed, labeled hazardous waste container.[14] For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team immediately.

By adhering to these principles and protocols, you can build a framework of safety that protects you, your colleagues, and your research. This guide is a living document, intended to be adapted to your specific laboratory conditions through a rigorous and continuous process of hazard assessment and risk management.

References

  • Novel Chemicals with Unknown Hazards SOP . (n.d.). Tufts University. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry . (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Waste Disposal . (n.d.). University of Aveiro Department of Chemistry. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . (2022). UNSW Sydney. Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab . (2023). Green World Group. Retrieved from [Link]

  • Chapter 3 - Personal Protective Equipment . (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) . (1981). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009). Lab Manager. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals . (2025). GZ Industrial Supplies. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . (2025). Journal of Laboratory and Precision Medicine. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . (n.d.). Sustainable Organic Laboratory Course (NOP). Retrieved from [Link]

  • Chemical Safety in the Workplace . (2024). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Chemical and Hazardous Waste Guide . (2024). University of Oslo. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (2007). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Working with Chemicals . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY . (n.d.). University of Bologna. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction . (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride . (n.d.). PubChem. Retrieved from [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] . (n.d.). PubChem. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . (n.d.). European Chlorinated Solvent Association (ECSA). Retrieved from [Link]

  • Chlorinated Solvents - Product Stewardship Manual . (n.d.). Olin Chlor Alkali. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。